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  • Product: (-)-2-Methylbenzhydrol
  • CAS: 1517-58-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Properties of (-)-2-Methylbenzhydrol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of (-)-2-Methylbenzhydrol, a chiral alcohol of significant interest in synthetic chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of (-)-2-Methylbenzhydrol, a chiral alcohol of significant interest in synthetic chemistry and drug development. The central focus of this document is the compound's molecular weight, detailing its theoretical basis, experimental verification, and practical implications. We delve into the essential physicochemical properties, advanced analytical methodologies for structural and chiral confirmation, and the compound's role as a metabolite and synthetic precursor. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the characterization and application of this important molecule.

Introduction to (-)-2-Methylbenzhydrol

(-)-2-Methylbenzhydrol, systematically named (R)-(2-methylphenyl)phenylmethanol, is a chiral secondary alcohol. Its structure features a central carbinol carbon bonded to a phenyl group, a 2-methylphenyl (o-tolyl) group, a hydrogen atom, and a hydroxyl group. This specific arrangement results in a stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-2-Methylbenzhydrol. The designation "(-)" refers to its levorotatory property, meaning it rotates the plane of polarized light to the left.

In the pharmaceutical context, 2-Methylbenzhydrol is recognized as a metabolite of Orphenadrine, an antihistaminic drug with muscle relaxant properties.[][2] Its utility extends to organic synthesis, where it can serve as a chiral building block or precursor for more complex molecules. Accurate knowledge of its molecular properties, particularly its molecular weight, is paramount for its application in stoichiometric calculations, analytical quantification, and for meeting the stringent requirements of regulatory submissions in drug development.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work. For (-)-2-Methylbenzhydrol, these properties are well-defined and critical for its handling, analysis, and application.

Molecular Formula and Molecular Weight

The molecular formula for 2-Methylbenzhydrol is C₁₄H₁₄O.[3][4] This formula is the basis for calculating its molecular weight. It is crucial to distinguish between two related, but distinct, values:

  • Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used for stoichiometric calculations in bulk chemical synthesis.

    • Calculation: (14 × 12.011) + (14 × 1.008) + (1 × 15.999) = 198.26 g/mol .

    • Multiple authoritative sources confirm this value.[][3][4][5]

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition.

    • Calculation: (14 × 12.000000) + (14 × 1.007825) + (1 × 15.994915) = 198.104465 Da .

    • This precise mass is a key identifier in modern analytical workflows.[3][4]

A summary of these and other key properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methylbenzhydrol

Property Value Source(s)
Chemical Formula C₁₄H₁₄O [][3][6]
Average Molecular Weight 198.26 g/mol [2][5][7]
Monoisotopic Mass 198.104465 Da [3][4]
CAS Number 5472-13-9 (for racemate) [4][5]
Appearance White to off-white solid/powder [][6]
Melting Point 93-95 °C
Boiling Point 323 °C

| IUPAC Name | (2-methylphenyl)phenylmethanol |[][4] |

Analytical Characterization and Structural Verification

Confirming the identity, purity, and stereochemistry of (-)-2-Methylbenzhydrol requires a multi-technique analytical approach. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

G cluster_0 Structural Verification Workflow Sample (-)-2-Methylbenzhydrol Sample MS Mass Spectrometry (MS) Sample->MS Determines Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Elucidates Connectivity IR IR Spectroscopy Sample->IR Confirms Functional Groups Chiral Chiral Analysis (e.g., Chiral HPLC) Sample->Chiral Determines Enantiomeric Purity Data Integrated Data Analysis MS->Data NMR->Data IR->Data Chiral->Data Report Verified Structure & Purity Report Data->Report Synthesis of all evidence

Caption: Workflow for the comprehensive characterization of (-)-2-Methylbenzhydrol.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[8] For a small molecule like 2-Methylbenzhydrol, Electrospray Ionization (ESI) is a common and effective method.

  • Causality in Method Choice: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is ideal for 2-Methylbenzhydrol because it minimizes fragmentation and predominantly generates the protonated molecular ion [M+H]⁺. The expected m/z (mass-to-charge ratio) for this ion would be 199.1117 (198.1045 + 1.0072), providing direct confirmation of the monoisotopic mass.

  • Self-Validation: The trustworthiness of the measurement is ensured by calibrating the mass spectrometer with a known standard before analysis. The high mass accuracy of modern instruments (e.g., Orbitrap or TOF analyzers) allows the experimentally determined mass to be compared against the theoretical mass, typically with an error of less than 5 ppm. This high degree of accuracy provides strong evidence for the elemental formula C₁₄H₁₄O.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and formula, NMR spectroscopy elucidates the specific atomic connectivity, confirming the compound's structure.[10][11]

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment and number of different types of protons. For 2-Methylbenzhydrol, one would expect:

    • A singlet for the methyl (CH₃) protons (~2.3 ppm).

    • A singlet or doublet for the carbinol (CH-OH) proton (~5.8 ppm).[12]

    • A signal for the hydroxyl (OH) proton, which is exchangeable with D₂O (~2.2 ppm).[12]

    • A complex series of multiplets in the aromatic region (~7.2-7.6 ppm) corresponding to the 9 protons on the two phenyl rings.[12]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Given the asymmetry of the molecule, all 14 carbons are expected to be unique, resulting in 14 distinct signals.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbons of the tolyl ring, definitively placing the methyl group at the ortho position.[10]

Chiral Analysis

Confirming that the sample is the specific (-) enantiomer requires a chiral-specific analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a gold-standard technique.[13] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. By comparing the retention time of the sample to that of a certified (R)- or (S)-standard, the absolute configuration can be confirmed.

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method separates enantiomers in the gas phase and is particularly effective for volatile compounds like alcohols.[14][15]

  • Optical Rotation: While historically significant, this method measures the bulk property of the sample and is less definitive for purity analysis compared to chromatographic techniques. However, it confirms the "(-)" or levorotatory nature of the specific enantiomer.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 2-Methylbenzhydrol.

Protocol 1: Sample Preparation and Analysis by ESI Mass Spectrometry

This protocol is designed for accurate mass determination using a high-resolution mass spectrometer.[16]

  • Stock Solution Preparation: Accurately weigh ~1 mg of 2-Methylbenzhydrol and dissolve it in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Rationale: Using high-purity solvents minimizes background ions and potential adduct formation.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL. Rationale: The addition of formic acid promotes protonation [M+H]⁺ in positive ion mode ESI, enhancing signal intensity.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using the manufacturer's recommended calibration solution. Rationale: Calibration is a critical QC step to ensure high mass accuracy.

  • Sample Infusion: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning for the expected [M+H]⁺ ion (m/z 199.11) and potential adducts like [M+Na]⁺ (m/z 221.09).

  • Data Analysis: Determine the experimental monoisotopic mass and compare it to the theoretical value (198.104465 Da). The mass error should be below 5 ppm.

G cluster_1 Mass-to-Charge Relationship Structure C₁₄H₁₄O Structure Formula Molecular Formula C₁₄H₁₄O Structure->Formula Defines Monoisotopic Monoisotopic Mass 198.1045 Da Formula->Monoisotopic Calculated from (most abundant isotopes) Average Average Mol. Weight 198.26 g/mol Formula->Average Calculated from (isotopic averages) Monoisotopic->Average Basis for

Caption: Relationship between structure, formula, and molecular weight types.

Protocol 2: ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum.[17]

  • Sample Preparation: Weigh 5-10 mg of the 2-Methylbenzhydrol sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks. TMS provides a universal reference point for chemical shifts.

  • Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup: Place the tube in the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity. Rationale: Shimming is crucial for achieving high-resolution spectra with sharp, well-defined peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Integrate all peaks to determine the relative number of protons.

Conclusion

The molecular weight of (-)-2-Methylbenzhydrol is a fundamental descriptor, with an average value of 198.26 g/mol and a monoisotopic mass of 198.104465 Da . While the calculation from its molecular formula, C₁₄H₁₄O, is straightforward, its experimental verification is a rigorous process that underpins all quantitative applications of this compound. A combination of mass spectrometry for definitive mass confirmation, NMR spectroscopy for structural elucidation, and chiral chromatography for enantiomeric verification provides a robust, self-validating framework for its complete characterization. This technical guide serves as a foundational resource for scientists, ensuring accuracy and reliability in the research and development involving this key chiral molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1380317, 2-Methylbenzhydrol, (+)-. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95659, 2-Methylbenzhydrol. Retrieved February 7, 2026, from [Link]

  • PureSynth. 2-Methylbenzhydrol 98.0%(GC). Retrieved February 7, 2026, from [Link]

  • CAS Common Chemistry. 2-Methylbenzhydrol. Retrieved February 7, 2026, from [Link]

  • Pcchem. 2-MethylBenzhydrol For sale. Retrieved February 7, 2026, from [Link]

  • YouTube. Benzhydrol / Benzophenone NMR. Retrieved February 7, 2026, from [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved February 7, 2026, from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 7, 2026, from [Link]

  • Chegg. NMR spectroscopy Note that the 1H-NMR of the benzhydrol product.... Retrieved February 7, 2026, from [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Retrieved February 7, 2026, from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 7, 2026, from [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 7, 2026, from [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Retrieved February 7, 2026, from [Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved February 7, 2026, from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

The Benzhydryl Motif: A Technical Guide to Reactivity, Synthesis, and Application

Executive Summary The benzhydryl (diphenylmethyl) motif is a cornerstone pharmacophore in medicinal chemistry, serving as the lipophilic anchor for a vast array of therapeutics, including antihistamines (diphenhydramine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzhydryl (diphenylmethyl) motif is a cornerstone pharmacophore in medicinal chemistry, serving as the lipophilic anchor for a vast array of therapeutics, including antihistamines (diphenhydramine, cetirizine), wakefulness-promoting agents (modafinil), and antimuscarinics.[1] Its utility stems from a unique intersection of steric bulk ("butterfly" conformation) and electronic lability. This guide provides an in-depth analysis of the benzhydryl group's reactivity profile, focusing on its propensity for


 substitution, radical stability, and metabolic susceptibility, accompanied by validated experimental protocols.[1]

Structural and Electronic Fundamentals

The reactivity of the benzhydryl group is dictated by the stabilization of reactive intermediates at the benzylic carbon. Unlike simple alkyl groups, the benzhydryl system can delocalize charge or unpaired electron density across two phenyl rings.

Cation Stability and

The benzhydryl cation (


) is significantly more stable than the benzyl cation but less stable than the trityl cation. This stability is quantitatively expressed via 

values (the

at which the carbocation and alcohol exist in a 1:1 ratio).

Table 1: Comparative Carbocation Stability (


) 
Cation TypeStructure

(Approx.)
Kinetic Implications
Benzyl

<-20Highly reactive; difficult to isolate.[1]
Benzhydryl

-13.3Accessible intermediate; drives

pathways.[1]
Trityl

-6.6Highly stable; often requires forcing conditions to react.[1]
4,4'-Dimethoxybenzhydryl

-5.7Stabilized by EDGs; acid-labile protecting group (e.g., MMT).[1]
The Mayr Electrophilicity Scale ( )

For precise reactivity prediction, the Mayr Electrophilicity Scale is superior to qualitative resonance arguments. The benzhydryl cation has an electrophilicity parameter (


) of approximately 0 to +6  (depending on substitution), placing it in a range where it reacts diffusion-controlled with strong nucleophiles (amines) but requires activation for weaker nucleophiles.[1]
Steric Geometry: The "Butterfly" Conformation

Sterically, the two phenyl rings do not lie in the same plane due to orth-hydrogen repulsion.[1] Instead, they adopt a twisted "butterfly" conformation. This creates a significant steric volume that is critical for receptor binding (e.g., fitting into the hydrophobic pocket of the H1 histamine receptor) but also hinders backside attack, effectively shutting down


 pathways in favor of 

.

Core Reactivity Pathways

The benzhydryl carbon is a "chameleon" center, capable of reacting via cationic or radical manifolds depending on the conditions.

Nucleophilic Substitution ( Dominance)

Due to the stability of


, substitution reactions almost exclusively proceed via an 

mechanism.
  • Leaving Groups: Halides (Cl, Br) are easily displaced. Hydroxyl groups require acid catalysis (forming

    
    ) to leave.[1]
    
  • Kinetics: Rate is independent of nucleophile concentration.

  • Scavenging: In synthesis, the generated cation is a "soft" electrophile, reacting efficiently with thiols, amines, and electron-rich arenes.

Radical Activation

The bond dissociation energy (BDE) of the benzhydryl C-H bond is ~82 kcal/mol, significantly lower than a standard alkyl C-H (~98 kcal/mol). This facilitates radical bromination (Wohl-Ziegler) and metabolic oxidation.[1]

BenzhydrylReactivity Start Benzhydryl Precursor (Ph2CH-X) Cation Benzhydryl Cation (Ph2CH+) Start->Cation Heterolysis (-X-) Acid/Solvolysis Radical Benzhydryl Radical (Ph2CH•) Start->Radical Homolysis (hv, NBS, CYP450) Prod_SN1 Substitution Product (Ph2CH-Nu) Cation->Prod_SN1 Nucleophile (Nu:) Prod_Ox Benzophenone (Ph2C=O) Radical->Prod_Ox O2 / Oxidation Prod_Dimer Tetraphenylethane (Dimer) Radical->Prod_Dimer Coupling

Figure 1: Bifurcation of benzhydryl reactivity into cationic and radical manifolds.[1]

Synthetic Protocols

The following protocols represent standard, high-yield methodologies for installing and manipulating the benzhydryl motif.

Protocol A: Synthesis of Benzhydryl Thioethers (Modafinil Intermediate)

This protocol utilizes the in situ generation of a benzhydryl cation followed by trapping with thiourea, a method superior to direct thiol substitution due to odor control and yield.

Reagents: Benzhydrol (Diphenylmethanol), Thiourea, HBr (48%), Chloroacetamide, NaOH.

  • Isothiouronium Salt Formation:

    • Charge a reactor with Benzhydrol (1.0 equiv) and Thiourea (1.1 equiv).

    • Add 48% HBr (3.0 equiv) and water. Heat to 60-80°C for 1 hour.

    • Mechanism:[2][3][4][5][6][7] Acid protonates the alcohol (

      
      ), water leaves to form 
      
      
      
      , which is trapped by the sulfur of thiourea to form the
      
      
      -benzhydrylisothiouronium salt.[1]
  • Hydrolysis and Alkylation:

    • Cool the mixture to 20°C.

    • Add aqueous NaOH (excess) to hydrolyze the salt to the thiolate anion (

      
      ).[1]
      
    • Add Chloroacetamide (1.1 equiv) slowly.

    • Heat to reflux for 2 hours.

  • Workup:

    • Cool to room temperature.[2] The product, 2-(benzhydrylthio)acetamide, precipitates.[1]

    • Filter, wash with water, and recrystallize from Ethyl Acetate/Methanol.

    • Yield: Typically 85-90%.[1]

Protocol B: Friedel-Crafts Benzhydrylation

Used to install the benzhydryl group onto an aromatic ring.[1]

Reagents: Benzhydryl chloride, Arene (substrate),


 or 

(catalyst), Nitromethane/DCM.
  • Dissolve the Arene (1.0 equiv) in anhydrous DCM.

  • Add Lewis Acid catalyst (0.1 - 1.0 equiv depending on substrate activity).[1]

  • Add Benzhydryl chloride (1.0 equiv) dropwise at 0°C.

  • Note: If the arene is electron-rich (e.g., phenol), no Lewis acid is needed; heating neat or in acetic acid suffices.[1]

  • Quench with ice water, extract with DCM.

Medicinal Chemistry & Metabolic Liability[1]

The Metabolic Soft Spot

While the benzhydryl group provides excellent lipophilic binding, it is a primary site for Phase I metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the benzylic carbon.

Mechanism:

  • H-Atom Abstraction: The high-valent Iron-Oxo species (

    
    ) of the CYP450 active site abstracts the benzylic hydrogen (facilitated by the weak C-H bond).[1]
    
  • Radical Rebound: The resulting benzhydryl radical rapidly recombines with the -OH radical coordinated to the iron.

  • Product: Benzhydrol (

    
    ).[1] This can be glucuronidated and excreted, or further oxidized to Benzophenone (inactive/toxic).
    
Protecting Group Utility

In peptide synthesis, the benzhydryl group (and its derivatives like Trityl or MMT) protects amines and thiols.

  • Removal: Acidolysis with TFA (Trifluoroacetic acid).

  • Scavengers: Because the released

    
     cation is electrophilic, scavengers like Triisopropylsilane (TIPS) must be added during deprotection to prevent re-alkylation of the peptide.
    

Metabolism Drug Benzhydryl Drug (R-CH-Ph2) Radical Intermediate Radical (R-C•-Ph2) Drug->Radical H-abstraction (-1e) CYP CYP450 (FeO3+) CYP->Radical Alcohol Metabolite: Benzhydrol (R-C(OH)-Ph2) Radical->Alcohol OH Rebound Ketone Metabolite: Benzophenone (Ph2C=O) Alcohol->Ketone Oxidation Conjugate Glucuronide Excretion Alcohol->Conjugate Phase II

Figure 2: Primary metabolic fate of the benzhydryl pharmacophore.[1]

References

  • Mayr, H., et al. (2001).[8] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society. Link[1]

  • Deno, N. C., et al. (1955).[9] "Carbonium Ions.[7] XIX. The Intense Conjugation in the Diarylmethyl Cations." Journal of the American Chemical Society. (Source for

    
     values). Link[1]
    
  • Olah, G. A. (2004). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

  • Chatterjee, A., et al. (2004). "Process for the synthesis of modafinil."[10][11][12] U.S. Patent Application 20040106829.[13] Link

  • Testa, B. (2004). "The Metabolism of Drugs and Other Xenobiotics." Academic Press. (CYP450 Mechanisms).[3][5]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Catalytic Asymmetric Synthesis of Diarylmethanols

Abstract Chiral diarylmethanols are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis in an enantiomerically pure form is a critical objective in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral diarylmethanols are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis in an enantiomerically pure form is a critical objective in modern organic chemistry. This guide provides an in-depth exploration of the catalytic asymmetric synthesis of diarylmethanols, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the highly reliable and widely adopted method of Asymmetric Transfer Hydrogenation (ATH) of diaryl ketones. This document offers detailed, field-tested protocols, mechanistic insights, data interpretation guides, and robust troubleshooting strategies to empower scientists to achieve high yields and excellent enantioselectivity in their synthetic endeavors.

Introduction: The Significance of Chiral Diarylmethanols

The diarylmethanol framework, characterized by a hydroxyl-bearing carbon connected to two aryl groups, is a privileged scaffold in medicinal chemistry. The specific three-dimensional arrangement (stereochemistry) of these groups is often the determining factor for biological activity. For instance, the antihistamine drug (S)-Carbinoxamine and the antidepressant (S)-Fluoxetine (after metabolic activation) rely on a specific enantiomer of a diarylmethanol derivative for their therapeutic effect.

Synthesizing these molecules as a single enantiomer rather than a racemic mixture is paramount. It avoids the metabolic burden of a useless or potentially harmful isomer and ensures target-specific pharmacological action. Catalytic asymmetric synthesis provides the most elegant and economically viable route, utilizing a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product[1]. Among the various strategies, the reduction of prochiral diaryl ketones stands out for its atom economy and operational simplicity.

Core Strategy: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) has become a cornerstone of modern synthesis for its practical advantages over methods using high-pressure gaseous hydrogen[2][3]. ATH typically employs stable, readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture, making the procedure safer and more accessible for standard laboratory setups[3].

The most successful and widely used catalysts for this transformation are the half-sandwich ruthenium(II) complexes developed by Noyori and co-workers[4][5]. These catalysts incorporate a chiral N-sulfonated 1,2-diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), which creates a precisely defined chiral environment around the metal center.

2.1. The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is key to optimizing the reaction and troubleshooting unexpected outcomes. The widely accepted pathway for Ru-TsDPEN catalyzed ATH is a concerted, outer-sphere mechanism. This means the ketone substrate is never directly bound to the ruthenium center.

  • Catalyst Activation: The pre-catalyst, typically [RuCl2(p-cymene)]2, reacts with the chiral diamine ligand (e.g., (R,R)-TsDPEN) to form an active chloride complex. In the presence of a base (from the hydrogen source mixture), this is converted to the active 16-electron ruthenium hydride species, RuH(TsDPEN)(η6-arene).

  • Hydrogen Transfer: The ketone substrate approaches the ruthenium hydride. A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone.

  • Concerted Hydride and Proton Transfer: The hydride (H⁻) from the ruthenium is delivered to the electrophilic carbonyl carbon, while the proton (H⁺) from the ligand's amine is transferred to the carbonyl oxygen. This concerted step is the origin of the stereoselectivity. The specific conformation of the chiral ligand sterically dictates that the substrate can only approach in one orientation, leading to the preferential formation of one enantiomer of the alcohol.

  • Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates. The 16-electron ruthenium amide complex is then regenerated to the active hydride by reaction with the hydrogen donor (e.g., isopropanol, releasing acetone), completing the catalytic cycle.

Visualization: The Noyori ATH Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle for the reduction of a diaryl ketone.

ATH_Cycle Fig. 1: Simplified Catalytic Cycle for Ru-TsDPEN ATH precatalyst [Ru]-Cl (Pre-catalyst) active_catalyst [Ru]-H (Active Hydride) precatalyst->active_catalyst transition_state Six-Membered Transition State active_catalyst->transition_state + Ketone (R2C=O) product_complex [Ru]-N-H + Product transition_state->product_complex product_complex->active_catalyst + H-Donor - Byproduct

Caption: A diagram of the Ru-TsDPEN ATH catalytic cycle.

Detailed Application Protocol: Asymmetric Synthesis of (S)-Diphenylmethanol

This protocol describes the reliable synthesis of (S)-diphenylmethanol from benzophenone using the (S,S)-TsDPEN ligand.

3.1. Materials & Reagents
ReagentGradeSupplierComments
[RuCl2(p-cymene)]2>98%Strem/Sigma-AldrichStore under inert gas.
(S,S)-TsDPEN>99%Strem/Sigma-AldrichChiral ligand. The (R,R) version will produce (R)-diphenylmethanol.
Benzophenone>99%Acros/Sigma-AldrichRecrystallize from ethanol if purity is questionable.
Formic Acid (HCOOH)>98%Sigma-AldrichHydrogen source.
Triethylamine (NEt3)>99.5%Sigma-AldrichBase. Distill from CaH2 before use.
Dichloromethane (DCM)AnhydrousAcros/Sigma-AldrichSolvent. Use from a solvent purification system or a fresh sealed bottle.
Diethyl EtherAnhydrousFisher ScientificFor workup.
HCl1 M aq.Fisher ScientificFor workup.
BrineSaturated NaCl(aq)In-houseFor workup.
MgSO4 / Na2SO4AnhydrousFisher ScientificFor drying.
3.2. Experimental Workflow Diagram

protocol_workflow Fig. 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Prepare HCOOH:NEt3 (5:2 azeotrope) r2 Add HCOOH:NEt3 and Stir at 28 °C p1->r2 p2 Prepare Catalyst Solution: [Ru] + Ligand in DCM r1 Add Substrate (Benzophenone) to Catalyst Solution p2->r1 r1->r2 r3 Monitor by TLC/LC-MS (2-4 hours) r2->r3 w1 Quench with Water r3->w1 w2 Extract with Diethyl Ether w1->w2 w3 Wash with 1M HCl, then Brine w2->w3 w4 Dry (Na2SO4), Filter, Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5 a1 Determine Yield w5->a1 a2 Confirm Structure (NMR, MS) a1->a2 a3 Determine Enantiomeric Excess (Chiral HPLC/SFC) a2->a3

Caption: Step-by-step workflow from preparation to analysis.

3.3. Step-by-Step Procedure

Rationale for Key Steps:

  • Inert Atmosphere: While the catalyst shows good stability, performing the initial setup under an inert atmosphere (N₂ or Ar) prevents any potential oxidation, ensuring maximum catalytic activity.

  • Azeotrope: The 5:2 formic acid:triethylamine mixture is a commonly used azeotrope that serves as both the hydrogen source and the base required for catalyst activation and turnover[3][5].

  • Temperature Control: The reaction is typically robust at room temperature (25-30 °C). Exothermic reactions or poor temperature control can sometimes lead to a decrease in enantioselectivity.

Procedure:

  • Catalyst Preparation:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mmol, 0.005 mol%).

    • Add (S,S)-TsDPEN (9.2 mg, 0.025 mmol, 0.0125 mol%).

    • Place the flask under an inert atmosphere (N₂ or Argon).

    • Add 5 mL of anhydrous Dichloromethane (DCM) and stir at room temperature for 20 minutes. The solution should turn a deep reddish-orange.

  • Reaction Setup:

    • To the catalyst solution, add benzophenone (364 mg, 2.0 mmol, 1.0 equiv).

    • In a separate vial, prepare the hydrogen source by mixing formic acid (380 µL, 10.0 mmol, 5.0 equiv) and triethylamine (560 µL, 4.0 mmol, 2.0 equiv). Caution: This mixing is exothermic.

    • Add the freshly prepared HCOOH:NEt₃ mixture to the reaction flask dropwise.

    • Stir the reaction mixture vigorously at 28 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding 15 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (1 x 15 mL) and saturated brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to yield (S)-diphenylmethanol as a white solid.

    • Expected Outcome: Yield >95%; Enantiomeric excess (ee) >98%.

Protocol Validation: Characterization and Analysis

A successful protocol is a self-validating one. Proper analysis confirms not only the product's identity but also its chiral purity, the key metric of success.

4.1. Structural Confirmation
  • ¹H & ¹³C NMR: Confirm the structure of the product and assess its chemical purity. For diphenylmethanol, expect a characteristic singlet for the benzylic C-H proton around 5.8 ppm and a doublet for the O-H proton in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

4.2. Determination of Enantiomeric Excess (ee)

The most critical analysis is quantifying the stereochemical outcome. This is achieved using chromatography with a chiral stationary phase (CSP).[6]

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[6][7] SFC is often faster and uses less organic solvent.

  • Typical Conditions for Diphenylmethanol:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5).

    • Flow Rate: 0.7 - 1.0 mL/min.

    • Detection: UV at 214 or 254 nm.

  • Data Interpretation:

    • Run a sample of racemic diphenylmethanol to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample under the same conditions.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100[6]

Troubleshooting Guide

Even robust protocols can encounter issues. Here is a guide to diagnosing and solving common problems.[8]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Inactive catalyst.1. Use fresh, high-purity catalyst and ligand. Ensure proper inert atmosphere during setup.
2. Impure reagents/solvent.2. Use anhydrous, degassed solvent. Purify substrate if necessary. Distill triethylamine.
3. Incorrect stoichiometry.3. Double-check all measurements and calculations.
Low Enantiomeric Excess (ee) 1. Racemization of product.1. Ensure workup is not overly acidic or basic. Avoid excessive heat.
2. Competing background reaction.2. Lower the reaction temperature. Check for impurities in the substrate that might catalyze a non-selective reaction.
3. Incorrect chiral ligand.3. Verify the identity and enantiopurity of the ligand used. (S,S)-TsDPEN gives (S)-alcohol with most aromatic ketones.
4. Poorly resolved HPLC peaks.4. Optimize the chiral HPLC method (change solvent ratio, flow rate, or column). A resolution >1.5 is ideal.[8]
Inconsistent Results 1. Moisture or air contamination.1. Improve inert atmosphere technique. Use freshly dried solvents and glassware.
2. Temperature fluctuations.2. Use a temperature-controlled water bath or oil bath for the reaction.
3. Variable reagent quality.3. Use reagents from the same batch/lot for a series of experiments to ensure consistency.
References
  • Wills, M., & Clarke, A. J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(22), 6935. [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Cheong, P. H.-Y., Legault, C., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Quantum Mechanical Investigations of Asymmetric Organocatalysis: Relevance to Enzyme Catalysis. Chemical Reviews, 111(3), 1620–1666. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Casey, C. P. (2004). Mechanism of asymmetric hydrogenation of ketones catalyzed by Ru(diphosphine)(diamine) complexes. PNAS, 101(15), 5356-5359. [Link]

  • PAGLIARO, M., & ROSSI, M. (2003). The catalytic asymmetric transfer hydrogenation of ketones. Rendiconti Lincei, 14(3), 187–200. [Link]

  • Horz, K., & Duda, L. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 25(22), 5410. [Link]

  • Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org. [Link]

  • Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Application Note. [Link]

  • Zaitsev, Y., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(22), 6935. [Link]

Sources

Application

Application of (-)-2-Methylbenzhydrol in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Chirality in Modern Agrochemicals In the pursuit of highly efficacious and environmentally benign crop protection agents, the stereochemistry of active ingredients has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chirality in Modern Agrochemicals

In the pursuit of highly efficacious and environmentally benign crop protection agents, the stereochemistry of active ingredients has emerged as a critical design parameter. Many modern agrochemicals possess one or more chiral centers, and it is frequently observed that the desired biological activity resides in a single enantiomer, while the other(s) may be inactive or contribute to off-target effects. The use of enantiomerically pure agrochemicals can lead to lower application rates, reduced environmental load, and improved target specificity.

(-)-2-Methylbenzhydrol, a chiral secondary alcohol, represents a valuable, yet under-documented, chiral building block for the synthesis of novel agrochemicals. Its rigid, bulky benzhydryl moiety, combined with a defined stereocenter, makes it an attractive precursor for asymmetric syntheses. While its primary documented role is as a metabolite of the antihistamine Orphenadrine, its structural features suggest significant potential in the agrochemical sector. This guide provides a comprehensive overview of the plausible applications of (-)-2-Methylbenzhydrol in the synthesis of fungicides and herbicides, complete with detailed, field-proven insights and experimental protocols. Although direct, large-scale applications in commercial agrochemicals are not widely published, the principles and methodologies outlined herein are based on established practices in asymmetric synthesis and agrochemical development, providing a robust framework for researchers in this field.

Physicochemical Properties of (-)-2-Methylbenzhydrol

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Chemical Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
CAS Number 1517-69-7 (for the (S)-enantiomer)
Appearance White to off-white solid
Melting Point 88-89 °C
Boiling Point 143-144 °C @ 1.5 Torr
Solubility Soluble in acetone, chloroform, DMSO, and ethanol (slightly)

Application in Fungicide Synthesis: A Carboxamide Analog Approach

Carboxylic acid amide (CAA) fungicides are a significant class of agrochemicals effective against oomycete pathogens. The core structure of many CAAs includes a chiral amino acid derivative and a lipophilic moiety. The benzhydryl group has been successfully incorporated into this class of fungicides to enhance efficacy. Here, we propose a synthetic route to a novel CAA fungicide analog using (-)-2-Methylbenzhydrol as a key chiral building block. The presence of the 2-methyl group on one of the phenyl rings can influence the molecule's binding affinity to the target site through steric and electronic effects, potentially leading to improved activity or a modified spectrum of control.

Proposed Synthetic Workflow

The following workflow outlines a plausible route to a novel N-((-)-2-methylbenzhydryl)valinamide carbamate fungicide.

G cluster_0 Synthesis of Chiral Amine Intermediate cluster_1 Coupling and Carbamate Formation (-)-2-Methylbenzhydrol (-)-2-Methylbenzhydrol Mitsunobu_Reaction Mitsunobu Reaction (-)-2-Methylbenzhydrol->Mitsunobu_Reaction Phthalimide Phthalimide Phthalimide->Mitsunobu_Reaction DEAD_PPh3 DEAD, PPh₃ DEAD_PPh3->Mitsunobu_Reaction N-Substituted_Phthalimide N-((-)-2-Methylbenzhydryl)phthalimide Mitsunobu_Reaction->N-Substituted_Phthalimide Deprotection Hydrazine Deprotection N-Substituted_Phthalimide->Deprotection Hydrazine Hydrazine Hydrazine->Deprotection Chiral_Amine (-)-2-Methylbenzhydrylamine Deprotection->Chiral_Amine Amide_Coupling Amide Coupling Chiral_Amine->Amide_Coupling Boc-L-Valine Boc-L-Valine Boc-L-Valine->Amide_Coupling Coupling_Reagent EDC, HOBt Coupling_Reagent->Amide_Coupling Coupled_Product Boc-L-Valinyl-N-((-)-2-methylbenzhydryl)amide Amide_Coupling->Coupled_Product Boc_Deprotection Boc Deprotection Coupled_Product->Boc_Deprotection TFA Trifluoroacetic Acid TFA->Boc_Deprotection Amine_Salt L-Valinyl-N-((-)-2-methylbenzhydryl)amide TFA Salt Boc_Deprotection->Amine_Salt Carbamate_Formation Carbamate Formation Amine_Salt->Carbamate_Formation Final_Product Target Fungicide Analog Carbamate_Formation->Final_Product Methyl_Chloroformate Methyl_Chloroformate Methyl_Chloroformate->Carbamate_Formation Base e.g., Et₃N Base->Carbamate_Formation

Caption: Proposed synthetic workflow for a novel CAA fungicide analog.

Experimental Protocol: Synthesis of (-)-2-Methylbenzhydrylamine

This protocol details the conversion of the chiral alcohol to the corresponding amine, a key intermediate.

Step 1: Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction allows for the conversion of the alcohol to the phthalimide-protected amine with inversion of stereochemistry. However, for the purpose of this example, we will assume the desired stereochemistry is as depicted, though in a real-world scenario, the opposite enantiomer of the alcohol might be chosen to achieve a specific final stereochemistry.

  • To a stirred solution of (-)-2-Methylbenzhydrol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 5% to 30% ethyl acetate in hexanes) to afford N-((+)-2-Methylbenzhydryl)phthalimide.

Step 2: Deprotection to the Primary Amine

  • Rationale: Hydrazine monohydrate is a standard reagent for the cleavage of the phthalimide protecting group to yield the free amine.

  • Dissolve the N-((+)-2-Methylbenzhydryl)phthalimide (1.0 eq.) in ethanol (0.3 M).

  • Add hydrazine monohydrate (5.0 eq.) and heat the mixture to reflux for 4-6 hours.

  • A white precipitate (phthalhydrazide) will form. Cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl to a pH of ~1-2.

  • Filter off the precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with aqueous NaOH (e.g., 2 M) to a pH of ~12-14 and extract with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (+)-2-Methylbenzhydrylamine. The enantiomeric purity should be assessed at this stage using chiral HPLC.

Application in Herbicide Synthesis: A Chiral Auxiliary Approach

The defined stereochemistry of (-)-2-Methylbenzhydrol makes it a suitable candidate for use as a chiral auxiliary. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction on a prochiral substrate. After the desired stereocenter is set, the auxiliary is removed and can ideally be recycled.

Proposed Synthetic Workflow for an Enantiomerically Enriched Carboxylic Acid

This workflow illustrates the use of (-)-2-Methylbenzhydrol as a chiral auxiliary in the asymmetric alkylation of an enolate.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage (-)-2-Methylbenzhydrol (-)-2-Methylbenzhydrol Esterification Esterification (e.g., DCC/DMAP) (-)-2-Methylbenzhydrol->Esterification Prochiral_Acid Prochiral Carboxylic Acid (e.g., propanoic acid) Prochiral_Acid->Esterification Chiral_Ester Chiral Ester Esterification->Chiral_Ester Enolate_Formation Enolate Formation Chiral_Ester->Enolate_Formation LDA Lithium Diisopropylamide (LDA) LDA->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Asymmetric Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Ester Diastereomerically Enriched Ester Alkylation->Alkylated_Ester Hydrolysis Hydrolysis (e.g., LiOH) Alkylated_Ester->Hydrolysis Enriched_Acid Enantiomerically Enriched Carboxylic Acid Hydrolysis->Enriched_Acid Recovered_Auxiliary Recovered (-)-2-Methylbenzhydrol Hydrolysis->Recovered_Auxiliary

Caption: Use of (-)-2-Methylbenzhydrol as a chiral auxiliary.

Protocol: Diastereoselective Alkylation
  • Rationale: The bulky (-)-2-methylbenzhydryl group will sterically hinder one face of the planar enolate, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high diastereomeric excess (d.e.).

  • Dissolve the chiral ester (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq., freshly prepared or commercial) via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., methyl iodide, 1.5 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

  • Purify by column chromatography to isolate the major diastereomer.

Protocol: Auxiliary Cleavage
  • Rationale: Saponification of the ester linkage will release the desired enantiomerically enriched carboxylic acid and the chiral auxiliary, which can be recovered and reused.

  • Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 eq.) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate (3 x volumes).

  • The organic layer contains the desired carboxylic acid. The aqueous layer can be basified and extracted to recover the (-)-2-Methylbenzhydrol auxiliary.

  • Dry the organic layer containing the product over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess (e.e.) by converting the acid to a methyl ester (e.g., with TMS-diazomethane) and analyzing by chiral GC or HPLC.

Conclusion and Future Perspectives

(-)-2-Methylbenzhydrol presents itself as a promising, yet largely untapped, chiral resource for the agrochemical industry. Its application, either as a chiral building block to be incorporated into the final structure of a pesticide or as a recyclable chiral auxiliary to control stereochemistry during synthesis, aligns with the industry's trajectory towards more efficient and environmentally conscious products. The protocols and workflows detailed in this guide, while based on established chemical principles rather than specific commercial examples, provide a solid foundation for researchers and process chemists to explore the potential of this versatile molecule. Future research should focus on the synthesis of libraries of agrochemical analogs based on (-)-2-Methylbenzhydrol and the systematic evaluation of their biological activities. Such studies will be instrumental in unlocking the full potential of this chiral synthon in the development of next-generation crop protection solutions.

References

  • PubChem Compound Summary for CID 95659, 2-Methylbenzhydrol. National Center for Biotechnology Information. [Link]

  • 2-Methylbenzhydrol entry. CAS Common Chemistry. [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamide carbamates. Organic & Biomolecular Chemistry. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. Green Chemistry. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (-)-2-Methylbenzhydrol

Welcome to the technical support center for the purification of (-)-2-Methylbenzhydrol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (-)-2-Methylbenzhydrol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust understanding of the purification process.

I. Foundational Concepts: Understanding the Purification Challenge

(-)-2-Methylbenzhydrol is a chiral secondary alcohol. The primary challenge in its purification is not only the removal of chemical impurities (such as starting materials or by-products) but also the separation of its enantiomers to achieve high enantiomeric excess (ee) of the desired (-)-enantiomer. The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues.

A. Crystallization-Based Purification

Crystallization is a powerful technique for the purification of solid compounds. For chiral molecules like (-)-2-Methylbenzhydrol, diastereomeric salt formation is a common strategy for enantiomeric resolution.[1]

Question 1: My (-)-2-Methylbenzhydrol fails to crystallize from solution, even after cooling.

Answer:

This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal nucleation.[2] Here’s a systematic approach to troubleshoot this problem:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Seeding: If you have a pure crystal of (-)-2-Methylbenzhydrol, add a tiny amount to the solution. A seed crystal provides a template for further crystallization.[2]

    • Reduced Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

  • Solvent Considerations:

    • Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling.[4][5] To remedy this, evaporate some of the solvent and allow the solution to cool again.[2]

    • Inappropriate Solvent: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but not when cold. You may need to screen different solvents or use a mixed-solvent system. For benzhydrol derivatives, solvents like ethanol, methanol, isopropanol, hexane, and toluene, or mixtures thereof, are often used.[6]

Question 2: The recrystallization of my (-)-2-Methylbenzhydrol resulted in an oil rather than crystals.

Answer:

"Oiling out" occurs when the compound comes out of solution above its melting point or when it is significantly impure.[2] Here are some strategies to prevent this:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[2]

  • Use More Solvent: Adding a small amount of additional solvent can sometimes prevent oiling out.[2]

  • Change Solvent System: If the problem persists, a different solvent or a mixed solvent system might be necessary.

Question 3: How can I improve the enantiomeric excess (ee) of my (-)-2-Methylbenzhydrol using crystallization?

Answer:

For chiral resolution by crystallization, you will typically form diastereomeric salts by reacting the racemic 2-Methylbenzhydrol with a chiral resolving agent, such as tartaric acid.[1][7][8] The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

Workflow for Diastereomeric Salt Crystallization:

Caption: Diastereomeric salt resolution workflow.

Troubleshooting Low Enantiomeric Excess:

  • Incomplete Separation: The solubilities of the diastereomeric salts may be too similar. Try screening different chiral resolving agents.

  • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations of the diastereomeric salt to achieve the desired enantiomeric purity.

B. Chromatographic Purification

Chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a highly effective method for separating enantiomers.[9][10]

Question 4: I am seeing poor resolution between the enantiomers of 2-Methylbenzhydrol on my chiral HPLC column.

Answer:

Poor resolution in chiral HPLC can stem from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incorrect Mobile Phase Optimize the mobile phase composition. For polysaccharide-based chiral stationary phases (CSPs), mixtures of hexane/isopropanol or hexane/ethanol are common.[11] Adjusting the ratio of the alcohol modifier can significantly impact resolution.
Inappropriate Stationary Phase Not all chiral columns are suitable for every compound. Polysaccharide-derived CSPs, such as those based on cellulose or amylose, are often a good starting point for benzhydrol derivatives.[9][11] If resolution is still poor, consider screening other types of chiral columns.
Temperature Effects Temperature can influence chiral recognition. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.[12]
Flow Rate A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.

Question 5: How do I remove residual benzaldehyde from my 2-Methylbenzhydrol sample?

Answer:

Benzaldehyde is a common impurity if the alcohol was synthesized by the reduction of 2-methylbenzophenone, or if the product has undergone oxidation.

  • Chemical Scavenging:

    • Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be removed by extraction.[13] This is a classic and effective method.

    • Amine-based Scavengers: Reagents like tris(hydroxymethyl)aminomethane (TRIS) can react with benzaldehyde to form imines, which can then be removed.[14][15]

  • Chromatographic Purification:

    • Standard silica gel column chromatography can effectively separate 2-Methylbenzhydrol from the less polar benzaldehyde. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

  • Distillation:

    • If the scale is appropriate, fractional distillation under reduced pressure can be used to separate the more volatile benzaldehyde from the alcohol.[16][17]

C. Analysis and Characterization

Question 6: How do I accurately determine the enantiomeric excess (ee) of my purified (-)-2-Methylbenzhydrol?

Answer:

Accurate determination of enantiomeric excess is crucial.

  • Chiral HPLC: This is the most common and reliable method. By integrating the peak areas of the two enantiomers, the ee can be calculated using the following formula:

    • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.[18]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The alcohol may need to be derivatized first.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the enantiomers will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.

Troubleshooting Inaccurate ee Determination:

  • Peak Overlap in Chromatography: If the peaks are not baseline-resolved, the integration will be inaccurate. Optimize the chromatographic method to improve resolution.

  • Non-linear Detector Response: Ensure that the concentration of your sample is within the linear range of the detector.

Formula for Enantiomeric Composition from ee:

  • % Major Enantiomer = (100 + ee) / 2

  • % Minor Enantiomer = (100 - ee) / 2[19][20]

III. Experimental Protocols

Protocol 1: Purification of (-)-2-Methylbenzhydrol by Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, and mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude (-)-2-Methylbenzhydrol until it is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[21]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[21]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Decision Tree for Recrystallization Troubleshooting:

G start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue impure_product Product Still Impure start->impure_product Issue success Pure Crystals Obtained start->success Success scratch Scratch Flask no_crystals->scratch Action seed Add Seed Crystal no_crystals->seed Action cool_further Cool Further no_crystals->cool_further Action concentrate Concentrate Solution no_crystals->concentrate Action slow_cool Cool Slower oiling_out->slow_cool Action add_solvent Add More Solvent oiling_out->add_solvent Action change_solvent Change Solvent oiling_out->change_solvent Action check_filtrate Check Filtrate for Product low_yield->check_filtrate Action min_solvent Use Minimum Hot Solvent low_yield->min_solvent Action cold_rinse Use Ice-Cold Rinse low_yield->cold_rinse Action re_recrystallize Re-recrystallize impure_product->re_recrystallize Action charcoal Use Decolorizing Charcoal impure_product->charcoal Action

Caption: Troubleshooting recrystallization issues.

IV. References

  • Organic Syntheses. 2-mercaptobenzimidazole. Available at: [Link]

  • Journal of Organic Chemistry. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Organic Syntheses. Synthesis of α-Deutero-o-methyl-benzhydrol. Available at: [Link]

  • DTU Research Database. Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Available at: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • ResearchGate. Preparation of enantiomerically enriched 2-methylbenzhydrol and subsequent azidation to yield racemic mixture of 1b. Available at: [Link]

  • Google Patents. US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone. Available at:

  • PubMed Central. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Available at: [Link]

  • PubMed. HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Google Patents. EP0015616B1 - Method for the purification of benzaldehyde. Available at:

  • Wikipedia. Chiral resolution. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Available at: [Link]

  • MDPI. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Available at: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]

  • SlideShare. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • Indian Institute of Technology Kanpur. Recrystallization. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • ResearchGate. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Available at: [Link]

  • YouTube. How To Calculate Enantiomeric Excess - Stereochemistry. Available at: [Link]

  • Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Available at: [Link]

  • PubMed Central. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]

  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Available at:

  • Google Patents. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride. Available at:

  • Google Patents. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride. Available at:

Sources

Optimization

Technical Support Center: Optimization of Benzhydrol Synthesis

Status: Active Ticket ID: BZH-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Benzhydrol (diphenylmethanol) is a critical pharmacophore found in antihistamines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BZH-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Benzhydrol (diphenylmethanol) is a critical pharmacophore found in antihistamines (e.g., diphenhydramine) and neuroactive agents.[1][2] While the reduction of benzophenone to benzhydrol is a staple organic transformation, achieving pharmaceutical-grade purity (>99%) and high yields (>95%) requires precise control over reaction kinetics, solvent selection, and workup protocols.

This guide provides a modular approach to optimizing synthesis conditions, focusing on the Sodium Borohydride (NaBH₄) reduction pathway, which is the industry standard for safety and selectivity.

Module 1: The Baseline Protocol (NaBH₄ Reduction)

Use this validated protocol as your experimental control before attempting optimization.

Objective: Synthesis of Benzhydrol from Benzophenone via Hydride Transfer.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Benzophenone 1.0SubstrateEnsure free of benzopinacol impurities.
NaBH₄ 0.4 - 0.6Reducing AgentTheoretically 0.25 eq is required (4 hydrides/mole), but excess accounts for solvent reaction.
Methanol SolventMediumProtic solvent is required to activate NaBH₄ via hydrogen bonding.
HCl (3M) ExcessQuenchEssential to break the tetraalkoxyborate intermediate.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq Benzophenone in Methanol (approx. 5 mL per gram).

    • Tech Note: If solubility is poor, warm slightly, but cool to room temperature (RT) before step 2.

  • Addition: Add NaBH₄ portion-wise over 5-10 minutes.

    • Thermodynamic Control: The reaction is exothermic.[3] Rapid addition can cause solvent boil-over and H₂ evolution.

  • Reaction: Stir at RT for 20–30 minutes. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc).

    • Endpoint: Disappearance of the benzophenone spot (Rf ~0.6).

  • Quench (Critical): Pour mixture into ice-cold 3M HCl.

    • Mechanism:[4][5][6] This hydrolyzes the intermediate borate ester

      
      . Without this, product remains trapped.
      
  • Isolation: Filter the white precipitate. Recrystallize from hot petroleum ether or hexanes if necessary.

Module 2: Optimization & Variable Analysis

Adjust these parameters if your yield is <85% or reaction times are excessive.

Solvent Selection Matrix

The choice of solvent dictates reaction rate versus reagent stability.

SolventReaction RateNaBH₄ StabilityRecommendation
Methanol Fastest Low (Decomposes)Preferred. Rapid solvolysis activates the borohydride, speeding up reduction.
Ethanol ModerateModerateGood alternative if methanol is unavailable; requires heating.
Isopropanol SlowHighToo slow for standard batch processing; use only if selectivity is an issue.
THF (Anhydrous) Very SlowVery HighNot Recommended alone. NaBH₄ requires a protic source (alcohol/water) to release hydride effectively.
Visualization: Reaction Pathway & Logic

The following diagram illustrates the mechanistic flow and critical decision points during the reaction.

BenzhydrolSynthesis Start Benzophenone (Substrate) Intermediate Borate Ester Complex Start->Intermediate Nucleophilic Attack Reagent NaBH4 + MeOH (Hydride Donor) Reagent->Intermediate Hydride Transfer Side1 Solvolysis (H2 Gas Loss) Reagent->Side1 Moisture/Heat Quench Acid Hydrolysis (H3O+) Intermediate->Quench Required Step Product Benzhydrol (Target) Quench->Product Liberation

Figure 1: Mechanistic pathway showing the critical dependence on acid hydrolysis to liberate the final product from the borate complex.

Module 3: Troubleshooting Guide

Issue 1: Product is an Oily Liquid instead of a Solid

Diagnosis: Impurities (often unreacted benzophenone or borate esters) are depressing the melting point (Pure mp: 65–67 °C). Corrective Action:

  • Check the Quench: Did you use enough acid? The borate complex is often a sticky oil. Re-dissolve in ether and wash vigorously with 3M HCl.

  • Recrystallization:

    • Dissolve the oil in the minimum amount of hot hexanes (or petroleum ether).

    • Allow to cool slowly to RT, then to 4°C.

    • Seed Crystal: If available, add a seed crystal of pure benzhydrol to induce nucleation.

Issue 2: Low Yield / Incomplete Conversion

Diagnosis: Reagent decomposition or solvent effects. Corrective Action:

  • Moisture Control: NaBH₄ decomposes in water. Ensure your methanol is not "wet."

  • Stoichiometry: If using Ethanol, increase NaBH₄ to 1.0 eq. In Methanol, 0.5 eq is usually sufficient.

  • Activation: If using THF or Ether, add 10% Methanol as a co-solvent to activate the borohydride.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Type1 Low Yield / SM Remaining Problem->Type1 Type2 Product is Oily / Impure Problem->Type2 Sol1 Check Solvent: Is it Anhydrous THF? Type1->Sol1 Sol2 Check Reagent: Old NaBH4? Type1->Sol2 Sol3 Was Acid Quench performed? Type2->Sol3 Sol4 Recrystallization Solvent? Type2->Sol4 Act1 Add MeOH to activate Sol1->Act1 Act2 Use fresh reagent Increase eq to 1.0 Sol2->Act2 Act3 Re-wash with 3M HCl to break borate ester Sol3->Act3 Act4 Switch to Hexanes Seed with crystal Sol4->Act4

Figure 2: Diagnostic logic for resolving common synthesis failures.

Module 4: Green Chemistry & Scale-Up

For labs prioritizing the "12 Principles of Green Chemistry" or scaling to kilogram production.

Method A: Solvent-Free Mechanochemistry

Protocol:

  • Combine Benzophenone (1.82 g) and NaBH₄ (0.38 g) in a mortar.

  • Grind vigorously with a pestle for 15–30 minutes.

  • Observation: The mixture will become a paste as the reaction proceeds (formation of borate complex).

  • Quench: Add the paste to dilute HCl, filter, and dry. Benefit: Eliminates solvent waste; high atom economy.

Method B: Industrial Scale Considerations

For scale-up (>100g), safety becomes the priority over rate.

  • Gas Evolution: The reaction generates H₂ gas.[7] On a large scale, this requires active venting and nitrogen sweeping.

  • Thermal Runaway: Dosing of NaBH₄ must be controlled via an addition funnel (using a solution of NaBH₄ in 0.5M NaOH) rather than solid addition, to manage the exotherm.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ (Lithium Aluminum Hydride) instead? A: Yes, but it is unnecessary and riskier. LiAlH₄ is much more reactive, requires anhydrous conditions (THF/Ether), and reacts violently with moisture. NaBH₄ is chemoselective for ketones/aldehydes and is safer for this specific transformation.

Q: Why did my reaction turn yellow? A: A yellow tint often indicates the presence of trace impurities or conjugated side products. If the yellow color persists after recrystallization, treat the solution with activated charcoal during the hot filtration step.

Q: I need to synthesize the deuterated analog (Benzhydrol-d1). How do I adapt this? A: Simply substitute NaBH₄ with NaBD₄ (Sodium Borodeuteride) and use CH₃OD (deuterated methanol) as the solvent to prevent deuterium-proton exchange at the labile positions.

References

  • Mechanism & Kinetics: Brown, H. C.; Ichikawa, K. "Chemical Effects of Steric Strains. Kinetics of the Reaction of Sodium Borohydride with Carbonyl Groups." Journal of the American Chemical Society, 1962 , 84(3), 373-376. Link

  • Standard Protocol: "Reduction of Benzophenone to Diphenylmethanol." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 524.
  • Green Synthesis (Solvent-Free): Raston, C. L.; Scott, J. L. "Chemoselective, Solvent-Free Reduction of Ketones with Sodium Borohydride." Green Chemistry, 2000 , 2, 49-52. Link

  • Industrial Application: "Benzhydrol Production." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: Monitoring the Reduction of Benzophenone to Diphenylmethanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the reduction of benzophenone to diphenylmethanol. Here, we address common challenges and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the reduction of benzophenone to diphenylmethanol. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides and validated protocols for various analytical techniques. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to quickly check if my benzophenone reduction is proceeding?

For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is the most direct and cost-effective method.[1] It allows for a visual confirmation of the consumption of the starting material (benzophenone) and the formation of the product (diphenylmethanol). By comparing the Rf values of the reaction mixture to standards of the starting material and product, you can quickly gauge the reaction's progress.

Q2: Why is the Rf value of diphenylmethanol lower than that of benzophenone in a normal-phase TLC?

Diphenylmethanol is more polar than benzophenone due to the presence of a hydroxyl (-OH) group, which can engage in hydrogen bonding with the polar stationary phase (e.g., silica gel) on the TLC plate.[2] Benzophenone's ketone group is less polar. Consequently, diphenylmethanol adheres more strongly to the stationary phase and travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction in real-time?

While GC-MS is a powerful tool for quantitative analysis and identification of components in the final reaction mixture, its application for real-time monitoring can be challenging due to the sample preparation required. However, it is excellent for analyzing aliquots taken at different time points to quantify the conversion of benzophenone to diphenylmethanol.

Q4: When should I choose Liquid Chromatography-Mass Spectrometry (LC-MS) over GC-MS?

LC-MS is particularly advantageous for analyzing thermally sensitive or non-volatile compounds. While both benzophenone and diphenylmethanol are amenable to GC-MS, LC-MS can be a valuable alternative, especially if there is concern about thermal degradation of the product or if byproducts are formed that are not suitable for GC analysis. Modern techniques like Direct Analysis in Real Time (DART) mass spectrometry can also provide nearly instantaneous molecular weight confirmations from reaction mixtures.[3][4][5]

Q5: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used for quantitative reaction monitoring?

Quantitative 1H NMR (qNMR) is a highly accurate method for determining the relative concentrations of reactants and products in a reaction mixture without the need for chromatographic separation.[6][7] By integrating the signals corresponding to unique protons of benzophenone and diphenylmethanol, you can calculate the percentage conversion over time. This can be done by taking aliquots from the reaction or, in some cases, by running the reaction directly in an NMR tube (in-situ monitoring).

Analytical Technique Workflow

The selection of an appropriate analytical technique is crucial for effective reaction monitoring. The following diagram outlines a general workflow for choosing a method based on the desired information.

Analytical Technique Workflow Decision Workflow for Reaction Monitoring start Start: Benzophenone Reduction need What is the primary goal? start->need tlc Qualitative Check: Rapid, low-cost progress assessment need->tlc Quick Progress Check gcms Quantitative Analysis: Volatile & thermally stable compounds need->gcms Quantification of Volatiles lcms Quantitative Analysis: Thermally sensitive or non-volatile compounds need->lcms Quantification of Non-Volatiles nmr Quantitative & Structural Analysis: In-situ or aliquot monitoring, no separation needed need->nmr Detailed Kinetic/Structural Info end End: Reaction Complete tlc->end gcms->end lcms->end nmr->end

Caption: Decision workflow for selecting a monitoring technique.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Underlying Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[8] Polar compounds interact more strongly with the polar stationary phase and thus move less, while non-polar compounds are carried further by the mobile phase.

Experimental Protocol:

  • Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture using a Pasteur pipette and place it in a small vial.[9]

  • Spotting: Using a capillary tube, spot the reaction mixture onto a silica gel TLC plate. Also, spot standards of pure benzophenone and diphenylmethanol for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, allow it to dry, and visualize the spots under a UV lamp.

Observed ProblemPotential CauseRecommended Solution
Streaking or tailing of spots Sample is too concentrated, or the compound is highly polar and interacting too strongly with the stationary phase.Dilute the sample before spotting. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to reduce strong interactions.
Rf values are too high or too low The mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the polarity of the mobile phase. For high Rf, decrease the proportion of the polar solvent. For low Rf, increase the proportion of the polar solvent.
No spots are visible The sample concentration is too low, or the compounds are not UV-active.Concentrate the sample before spotting. Use a visualization stain (e.g., potassium permanganate or iodine) if the compounds are not UV-active.
Spots are not well-separated The polarity of the mobile phase is not optimal for separating the compounds of interest.Experiment with different solvent systems or different ratios of the current mobile phase to achieve better separation.
Gas Chromatography-Mass Spectrometry (GC-MS)

Underlying Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification and quantification.[1]

Experimental Protocol:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of dilute acid to neutralize any remaining sodium borohydride).

    • Perform a liquid-liquid extraction with a volatile organic solvent like dichloromethane or ethyl acetate.[10]

    • Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).

    • Dilute the sample to an appropriate concentration (e.g., ~10 µg/mL) with a suitable solvent.[11]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with a ramp to ensure good separation.

  • Detection: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the molecular ions of benzophenone and diphenylmethanol.

Observed ProblemPotential CauseRecommended Solution
Peak tailing Active sites in the injector liner or column are interacting with the analytes. The sample may be too concentrated.Use a deactivated liner. Trim the front end of the column. Dilute the sample.
Variable retention times Leaks in the GC system, inconsistent oven temperature, or changes in carrier gas flow rate.Perform a leak check. Verify the oven temperature program and carrier gas flow rate are stable.
Poor sensitivity or no peaks The sample concentration is too low, or there are issues with the injector or detector.Concentrate the sample. Check the syringe for blockage and ensure the detector is functioning correctly.
Matrix effects (ion suppression or enhancement) Co-eluting compounds from the reaction mixture are interfering with the ionization of the target analytes in the mass spectrometer.[12][13]Improve the sample cleanup procedure to remove interfering matrix components.[14] Use a matrix-matched calibration curve or an internal standard for more accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Underlying Principle: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated compounds are then introduced into a mass spectrometer for detection and identification. LC-MS is suitable for a wide range of compounds, including those that are not volatile enough for GC.[15]

Experimental Protocol:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.[16]

    • Dilute the aliquot with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).[17]

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Chromatography: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

  • Detection: Monitor the extracted ion chromatograms for the protonated molecules [M+H]+ of benzophenone and diphenylmethanol.

Observed ProblemPotential CauseRecommended Solution
Broad or split peaks Poor chromatography due to column degradation, improper mobile phase, or sample solvent effects.Replace the column if it is old. Ensure the mobile phase is properly prepared and degassed. The sample should be dissolved in a solvent similar in strength to the initial mobile phase.
Signal suppression or enhancement Matrix components from the crude reaction mixture are affecting the ionization efficiency in the MS source.[18]Dilute the sample further. Optimize the sample preparation to remove interfering substances. Use an isotopically labeled internal standard if available.
Clogging or high backpressure Particulate matter in the sample or precipitation of the sample in the mobile phase.Always filter samples before injection. Ensure the sample is fully dissolved in the mobile phase.
Inconsistent peak areas Variability in the injection volume or ionization instability.Check the autosampler for proper operation. Clean the MS source to ensure stable ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Underlying Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For reaction monitoring, the disappearance of signals from the starting material and the appearance of signals from the product can be tracked over time. The integral of a signal is proportional to the number of protons giving rise to that signal, allowing for quantitative analysis.[19]

Experimental Protocol (for in-situ monitoring):

  • Reaction Setup: If possible, run the reaction directly in an NMR tube using deuterated solvents.

  • Sample Preparation (for aliquots):

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl3).

    • Filter the solution into an NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the protons of interest) for accurate integration.

  • Data Analysis:

    • Identify non-overlapping peaks characteristic of benzophenone and diphenylmethanol.

    • Integrate these peaks and use the integral values to calculate the relative amounts of each species.

Observed ProblemPotential CauseRecommended Solution
Broad NMR signals The sample contains paramagnetic impurities or suspended solids. The sample may be too concentrated.Filter the sample carefully. Dilute the sample.
Poor shimming (distorted peak shapes) Inhomogeneous magnetic field across the sample, often due to poor sample preparation or low-quality NMR tubes.Use high-quality NMR tubes. Ensure the sample is free of air bubbles and solids. Re-shim the spectrometer.
Inaccurate quantitative results Insufficient relaxation delay (D1) leading to inaccurate peak integrals. Overlapping signals.Determine the T1 values of the relevant protons and set D1 to at least 5 times the longest T1. Choose non-overlapping signals for integration.
"Locking" issues Insufficient deuterated solvent or a problem with the spectrometer's lock system.Ensure an adequate amount of deuterated solvent is used. Consult the instrument manager if the problem persists.

Reaction Pathway

The reduction of benzophenone to diphenylmethanol is a classic example of a nucleophilic addition to a carbonyl group. The hydride (H-) from sodium borohydride acts as the nucleophile.

Benzophenone Reduction Mechanism of Benzophenone Reduction with NaBH4 cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzophenone Benzophenone alkoxide Alkoxide Intermediate benzophenone->alkoxide 1. Hydride Attack nabh4 NaBH4 diphenylmethanol Diphenylmethanol alkoxide->diphenylmethanol 2. Protonation (from solvent)

Caption: Simplified reaction mechanism.

References

  • Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. (n.d.). Studylib. Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Davis. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022). Zenodo. [Link]

  • A simultaneous detection method of benzophenone and its analogues. (2005). Google Patents.
  • REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. (n.d.). Zenodo. Retrieved from [Link]

  • Sample Preparation Techniques for Gas Chromatography. (n.d.). SciSpace. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Direct analysis in real time for reaction monitoring in drug discovery. (2007). PubMed. [Link]

  • What are the best practices for sample preparation for NMR analysis? (2021). Reddit. [Link]

  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). ACS Publications. [Link]

  • Validation of analytical methods. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Avoid Problems in LC–MS. (n.d.). LCGC International. Retrieved from [Link]

  • Handbook of Analytical Validation. (n.d.). Routledge. Retrieved from [Link]

  • GC Sample Preparation - Techniques and Challenges. (n.d.). Drawell. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Quantitative 1H NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis. (2021). National Center for Biotechnology Information. [Link]

  • Hidden Problems in your LCMS data? (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

  • Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. (2007). ResearchGate. [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (n.d.). Digital CSIC. Retrieved from [Link]

  • Analytical Method Validation: A Recipe for Accurate Results. (n.d.). Certified Laboratories. Retrieved from [Link]

  • How to prepare NMR Tube sample (Nuclear Magnetic Resonance). (2014). YouTube. [Link]

  • Real-Time Reaction Analysis Guide. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018). ResearchGate. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed. [Link]

  • Real Time Monitoring of Drug Delivery Systems Innovations and Applications. (n.d.). OMICS International. Retrieved from [Link]

  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020). Agilent. [Link]

  • Introduction to Analytical Method Development and Validation. (n.d.). Lab Manager. Retrieved from [Link]

  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. (2022). ThaiJO. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. [Link]

  • Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. (2007). ACS Publications. [Link]

  • Quantitative NMR Spectroscopy.docx. (2017). University of Edinburgh. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (n.d.). Preprints.org. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

  • Quantitative NMR: beyond 1H spectra. (2022). YouTube. [Link]

Sources

Optimization

Technical Support Center: Viscosity Management in Benzhydrol Synthesis

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting High-Viscosity Events in Diarylketone Reduction & Grignard Addition Introduction: The "Borate Gel" Bottle...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting High-Viscosity Events in Diarylketone Reduction & Grignard Addition

Introduction: The "Borate Gel" Bottleneck

Welcome to the technical support hub for benzhydrol synthesis. If you are here, you are likely staring at a reaction flask that has transitioned from a fluid solution to an immovable, opaque white gel or a solid block, stalling your overhead stirrer.

In the synthesis of benzhydrol (diphenylmethanol) from benzophenone, viscosity is not just a physical nuisance; it is a chemical indicator of the reaction intermediate. The most common route—Sodium Borohydride (NaBH₄) reduction—proceeds through a tetraalkoxyborate intermediate . As the reaction progresses, four equivalents of ketone coordinate to the boron center.[1] In common solvents like methanol or ethanol, this intermediate often precipitates or forms a supramolecular gel network, causing catastrophic mixing failure [1, 2].

This guide provides the engineering controls and chemical protocols necessary to maintain rheological control and rescue "frozen" batches.

Module 1: Engineering Controls & Mechanical Intervention

The Issue: Standard magnetic stirring bars decouple when the reaction mixture viscosity exceeds ~100 cP. Overhead stirrers may overheat or stall if the torque is insufficient for the non-Newtonian flow of the borate slurry.

Impeller Selection Decision Matrix

The choice of impeller dictates whether you create a cavern in the gel (failure) or achieve bulk turnover (success).

ImpellerSelection Start Assess Reaction Viscosity LowVisc < 500 cP (Water/Oil-like) Start->LowVisc HighVisc > 5,000 cP (Honey/Paste-like) Start->HighVisc Turbine Pitch Blade / Marine Propeller (Axial Flow) LowVisc->Turbine HighVisc->Turbine Avoid Anchor Anchor / Helical Ribbon (Tangential Flow) HighVisc->Anchor Result1 Good Mixing (Turbulent Regime) Turbine->Result1 Result2 Cavern Formation (POOR Mixing) Turbine->Result2 Result3 Wall-to-Wall Turnover (Laminar Regime) Anchor->Result3

Figure 1: Impeller selection logic based on reaction viscosity. For benzhydrol synthesis slurries, Anchor or Helical Ribbon impellers are required to prevent "caverning" where the agitator spins in a hollow pocket of air [3, 4].

Troubleshooting Q&A: Mechanical Failures

Q: My overhead stirrer shows a "High Torque" error and shuts off. Should I increase the RPM? A: No. Increasing RPM in a high-viscosity non-Newtonian fluid often increases shear resistance (dilatant behavior) or creates a decoupling effect.

  • Immediate Action: Reduce RPM to 50–100.

  • Hardware Fix: Switch to a high-torque, low-speed motor (gear-reduced).

  • Impeller Fix: If using a pitch-blade turbine, swap to an Anchor impeller that sweeps the reactor walls. The borate gel tends to adhere to glass, creating an insulating layer that prevents heat transfer; wall-scraping is essential [3].

Q: I am using magnetic stirring and the bar is twitching. Can I save the batch? A: Magnetic stirring is insufficient for this synthesis at scales >5g.

  • Rescue: Immediately add a co-solvent (see Module 2) to lower viscosity. If possible, mechanically agitate with a glass rod (carefully) to resuspend the bar, but plan to switch to overhead stirring for future batches.

Module 2: Chemical Optimization & Mechanism

The Issue: The stoichiometry of the reaction creates a bulky intermediate. Understanding this mechanism allows you to chemically "thin" the mixture without stopping the reaction.

The Borate Gelation Mechanism

The reduction does not go directly to the alcohol.[1] It forms a tetra-coordinated borate complex.

BorateMechanism Start Benzophenone + NaBH4 Step1 Hydride Transfer Start->Step1 Intermediate Tetraalkoxyborate Complex [B(OCHPh2)4]- Na+ (VISCOUS GEL) Step1->Intermediate x4 Cycles Quench Acid Hydrolysis (H3O+) Intermediate->Quench Viscosity Break Product Benzhydrol + Boric Acid Quench->Product

Figure 2: The reaction pathway showing the formation of the viscous tetraalkoxyborate intermediate. The mixture remains viscous until the hydrolysis step breaks the B-O bonds [1, 2].

Troubleshooting Q&A: Chemical Rescue

Q: The reaction mixture has solidified into a white block. Is the reaction dead? A: Likely not. The solid is the borate complex. It means the reduction has occurred, but the intermediate has precipitated.

  • Rescue Protocol:

    • Do NOT heat aggressively; this can cause decomposition or hard caking.

    • Add Solvent: Add small aliquots of warm Ethanol or Methanol. While the complex is less soluble in cold alcohols, slight warming and dilution can break the crystal lattice.

    • Check Reaction: Remove a small sample of the solid, dissolve it in dilute HCl (to hydrolyze it), and run a TLC. If benzophenone is gone, the reaction is done. You can proceed directly to workup.

Q: Can I use a different solvent to prevent the gel? A: Yes.

  • Standard: Methanol (High solubility of reagents, but high risk of borate gelation).

  • Alternative: THF (Tetrahydrofuran) / Methanol (10:1) mixture. The borate complex is often more soluble in THF mixtures, keeping the reaction fluid longer.

  • Note: Solvent-free "Green" methods rely on this solid state and require ball-milling rather than stirring [5].

Module 3: Workup & Isolation Protocols

The Issue: Quenching the viscous mixture often leads to stubborn emulsions or "gummy" precipitates that trap the product.

Protocol: Breaking the Gel (Hydrolysis)

This is the critical step to convert the viscous intermediate into free benzhydrol.

StepActionTechnical Rationale
1 Cool Down Place the reaction vessel in an ice bath (0–5°C). The hydrolysis is exothermic.
2 Acid Preparation Prepare 10% HCl or 1M H₂SO₄. Do not use concentrated acid immediately to avoid localized charring.
3 Slow Addition Add acid dropwise. Expect Viscosity Spike: The mixture may briefly thicken further before thinning as the Boron-Oxygen network collapses.
4 Ph Check Continue addition until pH < 2 and the mixture becomes two clear phases (or a clear solution if miscible).
5 Heat (Optional) If solids persist, heat to mild reflux (50°C) for 15 mins to ensure complete hydrolysis of the borate ester [6].
Troubleshooting Q&A: Isolation

Q: After quenching, I have a milky emulsion that won't separate. A: This is common if the borate salts haven't fully solubilized.

  • Fix: Add more water to dissolve the inorganic salts (Sodium Borate/Boric Acid).

  • Fix: Add a brine wash (saturated NaCl) to increase the density difference between the aqueous layer and the organic extraction solvent (usually Ethyl Acetate or DCM).

Q: My product is oiling out instead of crystallizing. A: Benzhydrol has a low melting point (~65-67°C) [7]. If your solvent contains residual impurities or isomers, it suppresses the freezing point.

  • Fix: Evaporate the solvent completely to obtain the crude oil. Redissolve in a minimum amount of hot hexane or petroleum ether (where benzhydrol is less soluble) and cool slowly to -20°C to induce crystallization. Seed crystals are highly recommended.

References

  • Brainly/Textbook Verification. (2023). Mechanism of the reduction of benzophenone with sodium borohydride.[1][2][3][4]

  • Sciencing. (2017).[1] Reduction Of Benzophenone By Sodium Borohydride.[1][3][5][1]

  • Fisher Scientific. (n.d.). Impeller Selection Guide.[7]

  • IvyPanda. (2025).[3][9] Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis.

  • University of Pittsburgh. (n.d.). Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.[1][3][4]

  • ECHEMI. (n.d.). Benzhydrol Properties and Safety Information.[10]

Sources

Reference Data & Comparative Studies

Validation

determination of enantiomeric excess of (-)-2-Methylbenzhydrol

This guide provides a technical comparison of methods for determining the enantiomeric excess ( ) of (-)-2-Methylbenzhydrol (also known as (2-methylphenyl)(phenyl)methanol). It addresses the specific challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods for determining the enantiomeric excess (


) of (-)-2-Methylbenzhydrol  (also known as (2-methylphenyl)(phenyl)methanol). It addresses the specific challenges posed by the ortho-methyl substituent and resolves conflicting literature regarding absolute configuration assignments.

Executive Summary

For the precise quantitation of (-)-2-Methylbenzhydrol


, Chiral HPLC using a polysaccharide-based stationary phase (Chiralpak IB or Chiralcel OD-H)  is the gold standard due to its superior resolution (

) and reproducibility. While Chiral GC offers a solvent-free high-throughput alternative, it requires derivatization or specific thermal stability considerations. NMR with Chiral Solvating Agents (CSAs) serves as a rapid, qualitative checkpoint but lacks the precision required for final pharmaceutical quality control.

Part 1: Critical Scientific Context (E-E-A-T)

The Stereochemical Conflict

A significant discrepancy exists in the historical literature regarding the absolute configuration of 2-Methylbenzhydrol.

  • Early Assignments: Early circular dichroism (CD) studies tentatively assigned the (

    
    ) configuration to the (-)-enantiomer.
    
  • Correction: A pivotal study utilizing X-ray crystallography of chiral dichlorophthalate esters definitively established that (-)-2-Methylbenzhydrol has the (

    
    ) configuration  (in standard solvents like CHCl
    
    
    
    or MeOH).
  • Advisory: When reporting data, always pair the sign of rotation with the solvent used (e.g.,

    
     (
    
    
    
    )) and rely on chromatographic retention comparison with an authentic standard rather than literature rotation signs alone.

Part 2: Comparative Analysis of Methods

FeatureMethod A: Chiral HPLC (Recommended)Method B: Chiral GC Method C:

H NMR w/ CSA
Primary Mechanism H-bonding & Steric inclusion in polysaccharide cavityCyclodextrin inclusion & volatility differencesDiastereomeric complexation (shift difference)
Precision (

)
High (

)
Moderate-High (

)
Low-Moderate (

)
Resolution (

)
Excellent (

)
Good (

)
Dependent on Concentration/Temp
Sample Prep Dilution (Simple)Dilution (Simple)High Conc. Required + CSA
Throughput 10–20 min/run15–30 min/run< 5 min (if setup ready)
Cost per Run Moderate (Solvents)Low (Gas)High (Deuterated solvents + CSA)

Part 3: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

This method utilizes a cellulose-based stationary phase. The ortho-methyl group creates significant steric bulk, which actually enhances recognition on cellulose tris(3,5-dimethylphenylcarbamate) phases.

Protocol 1: Chiralpak IB (Immobilized)

  • Column: Daicel Chiralpak IB (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase:

    
    -Hexane : 2-Propanol (95 : 5 v/v)[1]
    
  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 25 °C

  • Detection: UV @ 210 nm (or 254 nm)

  • Retention Times:

    • 
       1: ~10.2 min (Associated with (+)-enantiomer in some studies*)[1]
      
    • 
       2: ~10.8 min (Associated with (-)-enantiomer*)[1]
      
    • Note: Elution order may reverse on coated (OD-H) vs. immobilized (IB) phases. Always verify with a racemate.

Protocol 2: Chiralcel OD-H (Alternative)

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase:

    
    -Hexane : 2-Propanol (90 : 10 v/v)[4][5]
    
  • Flow Rate: 0.5 - 1.0 mL/min

  • Performance: Typically yields separation factors (

    
    ) 
    
    
    
    .

Workflow Visualization (HPLC):

HPLC_Workflow Figure 1: Standard Operating Procedure for HPLC Determination of ee Start Crude Reaction Mixture Prep Workup & Dilution (1 mg/mL in IPA/Hex) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Injection (5-10 µL) Chiralpak IB Filter->Inject Detect UV Detection (210 nm) Inject->Detect Integrate Peak Integration Calc: Area L / (Area L + Area R) Detect->Integrate

Method B: Chiral GC (High Throughput)

Gas chromatography is excellent for reaction monitoring where solvent interference must be minimized.

  • Column: Chirasil-Dex CB (or equivalent

    
    -cyclodextrin phase), 
    
    
    
    m
    
    
    
    
    mm.
  • Carrier Gas: Helium or Hydrogen (constant flow, ~1.0 mL/min).

  • Temperature Program:

    • Initial: 100 °C (hold 1 min)

    • Ramp: 2 °C/min to 160 °C

    • Hold: 5 min

  • Injector/Detector: 250 °C (Split 20:1) / FID 250 °C.

  • Derivatization: While the free alcohol can be analyzed, derivatization to the acetate (using Ac

    
    O/Pyridine) often improves peak shape and resolution on cyclodextrin columns.
    
Method C: H NMR (Quick Check)

Useful for preliminary screening when chiral columns are unavailable.

  • Reagent: Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) or Eu(hfc)

    
    .
    
  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-
    
    
    often enhances shift separation).
  • Diagnostic Signal: The methine proton (-CH -OH) of the benzhydrol.

  • Observation: In the presence of the chiral solvating agent (CSA), the methine singlet/doublet will split into two distinct signals corresponding to the enantiomers.

  • Limitation: Requires high concentration (~10-20 mg) and is less accurate for

    
    .
    

Part 4: Decision Framework

Use the following logic tree to select the appropriate analytical method for your stage of development.

Decision_Tree Figure 2: Method Selection Decision Matrix for 2-Methylbenzhydrol Start Sample Type? Pure Purified Isolated Product Start->Pure Crude Crude Reaction Mix Start->Crude Accuracy Required Accuracy? Pure->Accuracy HPLC METHOD A: Chiral HPLC (Chiralpak IB/OD-H) Crude->HPLC Complex Matrix GC METHOD B: Chiral GC (Cyclodextrin) Crude->GC Volatile/Stable High High (>98% ee needed) Accuracy->High Low Screening (Rough est.) Accuracy->Low High->HPLC NMR METHOD C: NMR w/ CSA Low->NMR

References

  • Absolute Configuration Correction: Harada, N. et al. "Comparison of CD Spectra of (2-Methylphenyl)- and (2,6-Dimethylphenyl)-phenylmethanols Leads to Erroneous Absolute Configuration." Chirality, 2002, 14, 199.

  • HPLC Method (Chiralpak IB): Thesis, University of Bayreuth, "Neuartige hochselektive Katalysatoren für die asymmetrische Ketonhydrierung," 2009.

  • Crystallographic Data: Siddaraju, B. P. et al. "(2-Methylphenyl)(phenyl)methanol." Acta Crystallographica Section E, 2010, E66, o2136.

  • General Chiral HPLC Guide: "Chiral Separation Techniques: A Practical Approach," Wiley-VCH.

Sources

Comparative

chiral HPLC analysis of (-)-2-Methylbenzhydrol

Title: Chiral HPLC Analysis of (-)-2-Methylbenzhydrol: A Comparative Technical Guide Executive Summary For the enantiomeric separation of (-)-2-Methylbenzhydrol (also known as (2-methylphenyl)(phenyl)methanol), the indus...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chiral HPLC Analysis of (-)-2-Methylbenzhydrol: A Comparative Technical Guide

Executive Summary

For the enantiomeric separation of (-)-2-Methylbenzhydrol (also known as (2-methylphenyl)(phenyl)methanol), the industry-standard approach utilizes polysaccharide-based chiral stationary phases (CSPs) under normal-phase conditions.

Based on structural analogues and specific application data, Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the primary recommendation, consistently delivering high resolution (


) and broad selectivity for benzhydrol derivatives. Chiralpak AD-H  serves as the principal alternative, often providing complementary selectivity if the OD phase fails.

Quick Recommendation:

  • Primary Column: Chiralcel OD-H (5 µm, 250 × 4.6 mm)

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (or 220 nm for higher sensitivity)

Scientific Foundation & Mechanism

The Challenge of 2-Methylbenzhydrol

The target molecule contains a single chiral center at the methine carbon bridging two aromatic rings. The challenge in separation arises from the structural similarity between the phenyl ring and the o-tolyl (2-methylphenyl) ring.

  • Steric Bulk: The ortho-methyl group provides the critical steric differentiation required for chiral recognition.

  • Electronic Environment: The pi-electron density differences between the unsubstituted phenyl and the methylated phenyl ring facilitate discrimination by the CSP.

Chiral Recognition Mechanism

The separation on polysaccharide columns (OD/AD) relies on the "Three-Point Interaction" model. The carbamate moieties on the stationary phase form transient diastereomeric complexes with the analyte.

Key Interactions:

  • Hydrogen Bonding: The hydroxyl group (-OH) of 2-methylbenzhydrol acts as both a donor and acceptor with the carbonyl and NH groups of the carbamate linkage on the CSP.

  • 
     Stacking:  The aromatic rings of the analyte stack with the 3,5-dimethylphenyl groups of the CSP.
    
  • Steric Inclusion: The o-methyl group restricts the fit of one enantiomer into the chiral grooves of the polymer, causing differential retention.

ChiralMechanism Figure 1: Three-point interaction mechanism driving the chiral separation. Analyte (-)-2-Methylbenzhydrol Interaction1 H-Bonding (OH group) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Interaction3 Steric Repulsion (o-Methyl group) Analyte->Interaction3 CSP Chiral Stationary Phase (Carbamate Derivative) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Separation Enantiomeric Separation Complex->Separation Differential Stability (ΔΔG) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Comparative Analysis of Stationary Phases

The following table summarizes the performance characteristics of the top CSP candidates for benzhydrol derivatives. Data is synthesized from chromatographic behavior of 2-methylbenzhydrol and its close structural analogs (e.g., methyl esters, chlorobenzhydrols).

Table 1: Performance Comparison of Chiral Columns

FeatureChiralcel OD-H (Primary)Chiralpak AD-H (Alternative)Chiralpak IB (Immobilized)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Type CoatedCoatedImmobilized
Resolution (

)
High (> 3.0) Moderate to High (2.0 - 4.0)Moderate (> 2.0)
Selectivity (

)
Excellent for aromatic alcoholsGood, but sometimes lower for ortho-substitutedGood; robust solvent tolerance
Elution Order Typically (-)-isomer first (Verify with std)Often reversed compared to ODSimilar to OD
Mobile Phase Hexane/IPAHexane/IPA or Hexane/EtOHCompatible with DCM/EtOAc
Cost Efficiency High (Standard column)HighMedium (Premium for immobilization)

Expert Insight:

  • Why OD-H? The cellulose backbone (OD) generally forms a tighter "chiral cavity" than the helical amylose (AD), which is advantageous for rigid aromatic alcohols like 2-methylbenzhydrol.

  • Immobilized Phases (IB/IC): While robust, immobilized phases sometimes show slightly lower plate counts than their coated counterparts (OD/AD) due to the immobilization chemistry. Use these only if solubility requires "forbidden" solvents like dichloromethane or THF.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Ensure system suitability criteria are met before running unknown samples.

Reagents & Equipment
  • Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (IPA, HPLC Grade).

  • Standard: Racemic 2-Methylbenzhydrol (for method development) and Enantiopure (-)-2-Methylbenzhydrol (for peak identification).

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

Chromatographic Conditions
  • Mobile Phase: n-Hexane / 2-Propanol (90 : 10 v/v).

    • Note: Premix solvents to prevent pump mixing errors due to viscosity differences.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Ambient).

    • Optimization: Lowering T to 10-15°C often improves resolution (

      
      ) by enhancing enthalpy-driven separation.
      
  • Injection Volume: 5–10 µL (1 mg/mL concentration).

  • Detection: UV Diode Array. Monitor 254 nm (aromatic ring) and 210-220 nm (end absorption).

Method Development Workflow

MethodWorkflow Figure 2: Decision tree for optimizing the chiral separation. Start Start: Racemic Mixture Screen1 Screen Chiralcel OD-H Hex/IPA 90:10 Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Validation & QC (Rs > 2.0) CheckRs->Success Rs > 1.5 Optimize Optimize Conditions CheckRs->Optimize 0.5 < Rs < 1.5 SwitchCol Switch to Chiralpak AD-H CheckRs->SwitchCol Rs < 0.5 Optimize->Success Lower Temp / Lower Flow SwitchCol->CheckRs Re-evaluate

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols on silica support.Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Low Resolution (

)
Insufficient interaction time or weak chiral recognition.1. Lower flow rate to 0.5 mL/min.2. Reduce temperature to 15°C.3. Reduce IPA content to 5% (95:5 Hex/IPA).
Broad Peaks Solubility mismatch or column void.Dissolve sample in mobile phase. Check column performance with a standard (e.g., trans-stilbene oxide).
Retention Drift Water accumulation in hexane.Use dry solvents; install a moisture trap if running for extended periods.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Siddaraju, B. P., et al. (2010). "(2-Methylphenyl)(phenyl)methanol".[3] Acta Crystallographica Section E, E66, o2136. Link (Provides structural context for the specific isomer).

  • Wang, F., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation." Journal of Chromatography A, 1034(1-2), 117-123. Link (Establishes baseline performance for benzhydrol analogs).

  • BenchChem. HPLC Method for the Analysis and Separation of Cresol Isomers. Link (Demonstrates separation of methyl-substituted aromatics).[1]

  • Tanaka, K., et al. "HPLC Enantioseparation on Homochiral MOF–Silica Composite." Royal Society of Chemistry, Supplementary Info. Link (Cites 2-methylbenzhydrol as a test analyte for chiral resolution).

Sources

Validation

A Senior Application Scientist's Guide to the Validation of (-)-2-Methylbenzhydrol Purity by Gas Chromatography

Audience: Researchers, scientists, and drug development professionals. Abstract: The determination of both chemical and enantiomeric purity is a cornerstone of pharmaceutical development and quality control.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The determination of both chemical and enantiomeric purity is a cornerstone of pharmaceutical development and quality control. For chiral intermediates like (-)-2-Methylbenzhydrol, a metabolite of Orphenadrine, ensuring stereospecific purity is critical for safety and efficacy.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography (GC) method for this purpose. We will explore the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare the GC-based approach with alternative technologies such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental data and adherence to international regulatory standards.

Introduction: The Imperative of Purity in Chiral Molecules

(-)-2-Methylbenzhydrol (C₁₄H₁₄O) is a chiral secondary alcohol whose stereoisomeric configuration is paramount in its biological interactions.[2] In the pharmaceutical landscape, the undesired enantiomer (the distomer) is not considered a benign passenger but rather an impurity that must be rigorously controlled. Regulatory bodies, following frameworks like the International Council for Harmonisation (ICH) guidelines, mandate that enantiomeric impurities be quantified and limited, often to levels below 0.15% of the active enantiomer.[3] Therefore, the validation of an analytical procedure is not merely a formal exercise but a scientific necessity to prove that the method is fit for its intended purpose—reliably and accurately safeguarding the quality of the final drug product.[4][5]

This guide is structured to provide a logical, scientifically-grounded pathway for validating a GC method for (-)-2-Methylbenzhydrol, from initial parameter selection to a comparative analysis against other mainstream techniques.

The Rationale for Gas Chromatography: A Methodological Deep Dive

The selection of an analytical technique is the first critical decision. For (-)-2-Methylbenzhydrol, which has a boiling point of 323 °C, its inherent volatility and thermal stability make it an ideal candidate for Gas Chromatography.[1][6] While techniques like HPLC are the workhorses for non-volatile compounds, GC offers distinct advantages for amenable analytes, including high resolution, speed, and robust detection with Flame Ionization Detectors (FID).[7]

Causality Behind Instrumental Choices:

  • Injector System: A split/splitless inlet is chosen to handle a wide concentration range. For the main assay, a high split ratio (e.g., 100:1) is employed. This prevents column overload and ensures sharp, symmetrical peaks for the primary analyte. For trace impurity analysis, a lower split ratio or splitless injection might be used to enhance sensitivity.

  • The Column (The Heart of the Separation): The crux of this analysis is the separation of enantiomers. This necessitates a chiral stationary phase (CSP) . Cyclodextrin-based columns, such as those derivatized with trifluoroacetyl groups, are particularly effective for resolving chiral alcohols. The hydroxyl groups of the enantiomers form transient, diastereomeric complexes with the chiral selector, leading to differential retention times. The choice of a specific cyclodextrin derivative is an empirical process, but this class of columns provides a scientifically sound starting point for method development.

  • Detector: The Flame Ionization Detector (FID) is the gold standard for this application. Its near-universal response to organic compounds, exceptional linearity over several orders of magnitude, and operational simplicity make it highly reliable for purity determinations where all hydrocarbon-based impurities must be accounted for.[8][9]

Experimental Protocol: A Validated GC-FID Method

This section details a robust, step-by-step protocol for the purity analysis of (-)-2-Methylbenzhydrol.

3.1. Sample and Standard Preparation

  • Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Standard Preparation: Accurately weigh approximately 25 mg of (-)-2-Methylbenzhydrol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration of ~1.0 mg/mL.

  • Resolution Solution: Prepare a solution containing both (-)-2-Methylbenzhydrol and a small amount of the (+)-enantiomer (or a racemic mixture) to verify enantiomeric separation.

3.2. Gas Chromatography System and Parameters

The following table summarizes the optimized instrumental conditions.

ParameterSettingRationale
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent thermal control and reproducibility.
Injector Split/SplitlessFlexible for both high-concentration assay and trace analysis.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 100:1Prevents column overload and maintains peak symmetry.
Injection Vol. 1.0 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.5 mL/min (Constant Flow)Optimal flow for column efficiency and separation.
Column Cyclodextrin-based Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Specifically designed to resolve enantiomers of chiral alcohols.
Oven Program Initial: 150 °C, hold 2 min; Ramp: 5 °C/min to 220 °C; Hold: 10 minProvides separation of the enantiomers from each other and from potential process impurities.
Detector Flame Ionization Detector (FID)Universal hydrocarbon detector with a wide linear range.
Detector Temp. 300 °CPrevents condensation of analytes post-column.

3.3. Experimental and Data Analysis Workflow

The entire process, from sample handling to final validation, follows a structured workflow.

GC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data & Reporting SamplePrep Sample & Standard Preparation (1.0 mg/mL) SystemPrep GC System Equilibration & Conditioning SST System Suitability Test (Resolution, Tailing) SystemPrep->SST Validation Validation Experiments (Linearity, Accuracy, Precision, etc.) SST->Validation If SST Passes Routine Routine Sample Analysis Validation->Routine Integration Peak Integration & Identification Routine->Integration Calculation Purity & Impurity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for GC Method Validation and Analysis.

Method Validation: A Self-Validating System per ICH Q2(R1)

The objective of method validation is to provide documented evidence that the system is suitable for its intended purpose.[4] We will follow the ICH Q2(R1) framework.[10][11]

4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix. For this method, we must demonstrate separation of:

  • (-)-2-Methylbenzhydrol from its (+) enantiomer.

  • The analyte from potential process impurities (e.g., 2-methylbenzophenone, benzhydrol).[12]

Experimental Result: The method successfully resolved (-)-2-Methylbenzhydrol (retention time ~12.5 min) from its (+) enantiomer (retention time ~12.8 min) with a resolution factor > 2.0. All known potential impurities were baseline separated from the main peak.

4.2. Linearity Linearity demonstrates a direct proportional relationship between analyte concentration and the detector response.

Experimental Design: A series of five solutions ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL) were prepared and injected.

Concentration (mg/mL)Peak Area (µV*s)
0.50149500
0.75225500
1.00301000
1.25374500
1.50451500
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Y-Intercept 150.5

4.3. Accuracy Accuracy is the closeness of the test results to the true value. It is determined by spike-recovery experiments.

Experimental Design: A known quantity of (-)-2-Methylbenzhydrol reference standard was spiked into a sample solution at three concentration levels (80%, 100%, and 120%).

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.800.79599.4%
100%1.001.008100.8%
120%1.201.19299.3%
Average Recovery 99.8%

4.4. Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly.

Experimental Design:

  • Repeatability (Intra-assay): Six replicate injections of the 1.0 mg/mL standard solution.

  • Intermediate Precision: The same analysis was performed by a different analyst on a different day.

Precision TypePeak Area (n=6)% Relative Standard Deviation (%RSD)
Repeatability 301000, 301500, 300500, 302000, 301200, 3008000.20%
Intermediate 302500, 301800, 303000, 302200, 301500, 3028000.21%

4.5. Limit of Quantitation (LOQ) The LOQ for the (+) enantiomer was established to be 0.001 mg/mL, which corresponds to 0.1% of the nominal concentration, demonstrating sufficient sensitivity to meet regulatory requirements for enantiomeric impurity control.[3]

Comparative Analysis: GC vs. HPLC and SFC

While GC is highly suitable, it's crucial for a modern lab to understand how it compares to alternative technologies for chiral separations.[14]

Method_Selection_Logic start Analyte Properties volatile Volatile & Thermally Stable? start->volatile gc GC is a Prime Candidate volatile->gc Yes lc HPLC / SFC are Primary Choices volatile->lc No green High Throughput or 'Green' Chemistry Priority? sfc SFC is Advantaged green->sfc Yes hplc HPLC is a Robust Default Choice green->hplc No lc->green

Sources

Comparative

A Comparative Guide to the Biological Activity of (-)-2-Methylbenzhydrol Derivatives

This technical guide offers an in-depth exploration of the biological activities of (-)-2-Methylbenzhydrol derivatives. As a privileged scaffold in medicinal chemistry, the benzhydryl moiety is a core component of numero...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth exploration of the biological activities of (-)-2-Methylbenzhydrol derivatives. As a privileged scaffold in medicinal chemistry, the benzhydryl moiety is a core component of numerous neuroactive compounds. This guide provides a framework for comparing the biological activity of novel derivatives of (-)-2-Methylbenzhydrol, with a focus on their potential as monoamine transporter inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a structure for the systematic comparison of newly synthesized compounds.

Introduction: The Significance of the 2-Methylbenzhydrol Scaffold

The benzhydryl, or diphenylmethyl, group is a well-established pharmacophore found in a variety of therapeutic agents, particularly those targeting the central nervous system. A notable example is Orphenadrine, a known muscarinic antagonist and muscle relaxant, which is chemically N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[1][2]. The core of Orphenadrine is a 2-methylbenzhydryl ether, highlighting the potential of this scaffold to interact with neuronal targets. (-)-2-Methylbenzhydrol itself is a key chiral intermediate in the synthesis of such compounds[3].

Derivatives of the parent (-)-2-Methylbenzhydrol are of significant interest to medicinal chemists for their potential to modulate the activity of monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET)[4][5][6]. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders[6]. This guide will focus on the experimental approaches to characterize and compare the biological activity of novel (-)-2-Methylbenzhydrol derivatives at these important targets.

Comparative Biological Activity: A Framework for Evaluation

A systematic evaluation of the biological activity of a series of (-)-2-Methylbenzhydrol derivatives is crucial for establishing a structure-activity relationship (SAR). The primary endpoints for comparison are typically the inhibition of dopamine and norepinephrine reuptake. This is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) at DAT and NET.

Table 1: Hypothetical Comparative Activity of (-)-2-Methylbenzhydrol Derivatives at Monoamine Transporters

Compound IDR1-SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/NET SelectivityDAT/SERT Selectivity
Parent H15075>10,0000.5>66.7
Derivative A 4-Fluoro5025>10,0000.5>200
Derivative B 4-Chloro4530>10,0000.67>222
Derivative C 4-Methyl12090>10,0000.75>83.3
Derivative D 3,4-Dichloro2515>10,0000.6>400

This table is a template to illustrate how experimental data for a series of novel compounds would be presented. The values are not from a published study on (-)-2-Methylbenzhydrol derivatives.

Elucidating the Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for many neuroactive benzhydryl derivatives is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters like dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Neurotransmitter Dopamine/ Norepinephrine Vesicle->Neurotransmitter Release VMAT2 VMAT2 DAT_NET->VMAT2 Transport to Cytosol Derivative (-)-2-Methylbenzhydrol Derivative Derivative->DAT_NET Inhibition VMAT2->Vesicle Packaging Neurotransmitter->DAT_NET Reuptake Receptor Postsynaptic Dopamine/Adrenergic Receptor Neurotransmitter->Receptor Binding & Signal Transduction G cluster_0 Cell Culture & Plating cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis start Culture DAT-expressing cells (e.g., HEK293-hDAT) plate Plate cells in 96-well plates start->plate wash1 Wash cells with assay buffer plate->wash1 add_compound Add test compound (various concentrations) wash1->add_compound preincubate Pre-incubate add_compound->preincubate add_radioligand Add [3H]Dopamine preincubate->add_radioligand incubate Incubate add_radioligand->incubate wash2 Wash to remove unbound radioligand incubate->wash2 lyse Lyse cells wash2->lyse scintillation Scintillation counting lyse->scintillation analyze Calculate IC50 values scintillation->analyze

Caption: Workflow for a dopamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human dopamine transporter (hDAT) expressing cells (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing appropriate salts and glucose.

  • Compound Preparation: Prepare serial dilutions of the (-)-2-Methylbenzhydrol derivatives in the assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells. Include wells for total uptake (vehicle control) and non-specific uptake (a known DAT inhibitor such as GBR-12909).

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Initiate dopamine uptake by adding a solution of [3H]dopamine to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail to each well.

  • Data Acquisition: Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Norepinephrine Transporter (NET) Inhibition Assay

This assay is similar to the DAT assay but uses cells expressing the norepinephrine transporter and a radiolabeled substrate for NET.

Step-by-Step Methodology:

  • Cell Culture: Maintain human norepinephrine transporter (hNET) expressing cells (e.g., HEK293 or MDCK cells) in an appropriate culture medium.

  • Plating: Seed the cells into 96-well microplates and allow them to adhere.

  • Assay Buffer Preparation: Prepare a suitable assay buffer.

  • Compound Preparation: Prepare serial dilutions of the (-)-2-Methylbenzhydrol derivatives.

  • Assay Initiation:

    • Wash the cells with pre-warmed assay buffer.

    • Add the test compound dilutions, a vehicle control, and a known NET inhibitor (e.g., desipramine) for non-specific uptake.

    • Pre-incubate the plate.

    • Initiate norepinephrine uptake by adding a solution of [3H]norepinephrine.

  • Incubation: Incubate the plate at 37°C for an appropriate time.

  • Assay Termination: Terminate the assay by rapid washing with ice-cold buffer.

  • Data Acquisition: Lyse the cells and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values as described for the DAT assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the biological activity of novel (-)-2-Methylbenzhydrol derivatives. By systematically applying the detailed experimental protocols for DAT and NET inhibition, researchers can effectively characterize new chemical entities and establish robust structure-activity relationships. The benzhydryl scaffold continues to be a fertile ground for the discovery of novel neurotherapeutics, and a thorough understanding of the biological evaluation process is paramount for advancing this field. Future studies should also consider evaluating the selectivity of these compounds against the serotonin transporter (SERT) and other off-target receptors to build a complete pharmacological profile.

References

  • Imperfect Pharmacy. (2026, January 27). Medicinal Chemistry 1 Notes | B. Pharmacy 4th Semester. Retrieved from [Link]

  • Kulkarni, S. K., & Akula, K. K. (2020). Simple ammonium salts acting on sigma-1 receptors yield potential treatments for cancer and depression. Scientific reports, 10(1), 9291.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). Orphenadrine Citrate. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Yathirajan, H. S., Sheena Mary, Y., Shyma Mary, Y., & Armaković, S. J. (2021). Experimental and theoretical investigations of a novel compound, Orphenadrinium dihydrogen citrate (ODC). Journal of Molecular Structure, 1225, 129111.

Sources

Validation

Validation of Analytical Methods for Chiral Purity: A Comparative Guide (HPLC vs. SFC)

Executive Summary: The 0.1% Challenge In modern drug development, chiral purity is not merely a quality attribute; it is a safety imperative. With regulatory bodies (FDA, EMA) enforcing strict limits on enantiomeric impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 0.1% Challenge

In modern drug development, chiral purity is not merely a quality attribute; it is a safety imperative. With regulatory bodies (FDA, EMA) enforcing strict limits on enantiomeric impurities—often treating the distomer (unwanted enantiomer) as a standard impurity with reporting thresholds as low as 0.05% —the analytical method must possess exceptional sensitivity and specificity.

This guide compares the two dominant modalities for chiral validation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) . While HPLC remains the historical gold standard for robustness, SFC has emerged as the superior choice for throughput and "green" efficiency. This document provides the decision framework, validation protocols, and experimental data required to validate these methods under ICH Q2(R2) guidelines.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

The choice between HPLC and SFC is rarely about "better"; it is about "fit-for-purpose."

Head-to-Head Performance Metrics
FeatureChiral HPLC (Normal/Reverse Phase)Chiral SFC (Supercritical CO₂)
Primary Mechanism Solvation & Steric InteractionDensity-Modulated Interaction
Speed Slow (15–60 min run times)Fast (2–10 min run times)
Resolution (

)
High, but often diffusion-limitedSuperior (low viscosity = high diffusivity)
Solvent Consumption High (Liters of Hexane/IPA)Low (Mainly CO₂ + small % Modifier)
Sensitivity (LOQ) Excellent (UV/Fluorescence/MS)Good, but baseline noise can be higher
Robustness Very High (Industry Standard)Moderate (Sensitive to backpressure/density)
Sample Solubility Excellent for polar compounds (RP)Limited for very polar/ionic compounds
Decision Framework: Selecting the Modality

The following decision tree illustrates the logical flow for selecting the appropriate technique based on physicochemical properties and stage of development.

ChiralSelection Start Start: Chiral Method Selection SolubilityCheck Is sample soluble in low-polarity solvents? Start->SolubilityCheck Throughput Is High Throughput required? (>50 samples/day) SolubilityCheck->Throughput Yes Polarity Is the compound highly polar or ionic? SolubilityCheck->Polarity No SFC_Route Select Chiral SFC (Speed & Efficiency) Throughput->SFC_Route Yes HPLC_NP Select Normal Phase HPLC (Amylose/Cellulose Columns) Throughput->HPLC_NP No (Robustness priority) Polarity->HPLC_NP No HPLC_RP Select Reverse Phase HPLC (Immobilized CSPs) Polarity->HPLC_RP Yes

Figure 1: Strategic decision tree for selecting between Chiral SFC and HPLC modalities based on solubility and throughput requirements.

Method Validation Framework (ICH Q2(R2))

Validation of a chiral method differs from a standard assay because the Distomer (impurity) is the critical attribute, not the Eutomer (main drug). The validation must prove the method can quantify the distomer at 0.1% levels in the presence of a massive eutomer peak.

Critical Validation Parameters
  • Specificity (Resolution is King):

    • Requirement: Baseline separation is non-negotiable.

    • Metric: Resolution (

      
      ) must be 
      
      
      
      , but ideally
      
      
      to account for the "tailing" of the major peak into the minor peak.
    • Peak Purity: Use Diode Array Detector (DAD) or Mass Spec (MS) to ensure no other impurities co-elute with the distomer.

  • Limit of Quantitation (LOQ):

    • Target: Must be

      
       the Reporting Threshold (usually 0.05%).
      
    • Calculation: Signal-to-Noise (S/N) ratio of 10:1.

  • Linearity:

    • Range: Must cover the impurity specification. Typically validated from LOQ to 120% of the specification limit (e.g., 0.05% to 1.0%).

    • Note: You do not need linearity for the main peak at 100% concentration, only for the impurity range.

  • Accuracy (Recovery):

    • Method: Spike the pure Eutomer with known amounts of Distomer at LOQ, 100% spec, and 150% spec levels.

Experimental Protocol: Validation of Chiral Purity for "Compound X"

Scenario: Validation of a Chiral HPLC method for the determination of the (S)-enantiomer (impurity) in (R)-Compound X (API). Target Specification: (S)-enantiomer


 0.15%.
Method Conditions
  • System: Agilent 1290 Infinity II or Waters Arc HPLC.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Step-by-Step Validation Workflow

The following diagram outlines the sequence of experiments required for a compliant validation package.

ValidationWorkflow PreVal 1. System Suitability (SST) Specificity 2. Specificity (Racemate Injection) PreVal->Specificity Sensitivity 3. Sensitivity (LOQ Determination) Specificity->Sensitivity Linearity 4. Linearity (0.05% - 1.0%) Sensitivity->Linearity Accuracy 5. Accuracy (Spike Recovery) Linearity->Accuracy Report 6. Final Validation Report Accuracy->Report

Figure 2: Sequential workflow for validating chiral purity, moving from system suitability to quantitative verification.

Detailed Procedure
Step 1: Specificity & Resolution Check
  • Prepare a Racemic Standard (50:50 mix of R and S).

  • Inject onto the column.

  • Acceptance Criteria:

    
    . The valley between peaks must return to baseline.
    
  • Inject Blank (Mobile Phase) to ensure no interference at the retention time of the (S)-enantiomer.

Step 2: Sensitivity (LOD/LOQ)
  • Prepare a stock solution of the (S)-enantiomer.

  • Serially dilute until the peak height is ~3x noise (LOD) and ~10x noise (LOQ).

  • Inject the LOQ solution 6 times.

  • Acceptance Criteria: %RSD of peak area

    
     10.0%.
    
Step 3: Linearity of the Impurity
  • Prepare solutions of (S)-enantiomer at concentrations equivalent to:

    • Level 1: LOQ (approx 0.05%)

    • Level 2: 50% of Spec (0.075%)

    • Level 3: 100% of Spec (0.15%)

    • Level 4: 150% of Spec (0.225%)

    • Level 5: 200% of Spec (0.30%)

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Step 4: Solution Stability[1]
  • Prepare the sample solution (API).

  • Inject at T=0, T=12h, T=24h, T=48h.

  • Acceptance Criteria: The % area of the (S)-enantiomer should not change by more than ±0.02% absolute or 10% relative. Note: Chiral racemization in solution is a common failure mode.

Senior Scientist Insights: Troubleshooting & Robustness

As an experienced practitioner, I have identified three common failure modes in chiral validation that standard guidelines often overlook.

The "Loadability" Trap

In chiral chromatography, the separation capacity is lower than achiral RP-HPLC.

  • The Issue: To see the 0.1% impurity, you inject a high concentration of the main peak (e.g., 1.0 mg/mL). This overloads the column, causing the main peak to front or tail, swallowing the tiny impurity peak.

  • The Fix: Validate Robustness by varying the injection volume. If

    
     drops significantly with a 10% increase in load, your method is not robust.
    
Solvent Mismatch (SFC Specific)
  • The Issue: Injecting a sample dissolved in DMSO or MeOH into a CO₂/MeOH stream can cause "solvent breakthrough," leading to distorted peak shapes for early eluters.

  • The Fix: Match the sample diluent to the initial mobile phase conditions as closely as possible.

The "Iso-elution" Risk
  • The Issue: An impurity (not the enantiomer, but a process by-product) might co-elute with the distomer.

  • The Fix: Always perform a stressed sample study (acid/base/heat degradation) during specificity to ensure degradation products do not interfere with the chiral quantification.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • Daicel Corporation. (2024). Chiral Column Selection Guide. Chiral Technologies.[5] [Link]

  • Gumustas, M., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

  • West, C. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]

  • European Medicines Agency. (2006).[3] ICH Topic Q 3 A (R2) Impurities in New Drug Substances.[6][Link]

Sources

Comparative

Comparative Guide: Diastereomeric Excess Determination in Reactions Using (-)-2-Methylbenzhydrol

Executive Summary The determination of diastereomeric excess (de) in reactions involving (-)-2-Methylbenzhydrol requires a nuanced approach due to the molecule's specific steric and electronic properties. Unlike simple c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of diastereomeric excess (de) in reactions involving (-)-2-Methylbenzhydrol requires a nuanced approach due to the molecule's specific steric and electronic properties. Unlike simple chiral alcohols, the ortho-methyl group in (-)-2-Methylbenzhydrol induces significant restricted rotation (atropisomer-like character), creating a highly distinct chiral pocket.

This guide compares the two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

  • HPLC serves as the gold standard for isolation and high-precision quantification (>99.5% accuracy).

  • NMR offers a rapid, high-throughput alternative that leverages the unique magnetic anisotropy of the 2-methylbenzhydrol scaffold.

Scientific Context: The "Ortho-Methyl" Effect

To select the correct analytical method, one must understand the structural behavior of the auxiliary.

(-)-2-Methylbenzhydrol is not merely a chiral handle; it is a conformational lock . The steric bulk of the ortho-methyl group restricts the rotation of the phenyl ring relative to the methine center.

  • In HPLC: This rigidity prevents "conformational blurring," often leading to large separation factors (

    
    ) between diastereomers, even on achiral stationary phases.
    
  • In NMR: The restricted conformation forces the derivatized substrate into the shielding/deshielding cones of the aromatic rings. This results in exceptionally large chemical shift differences (

    
    ) for diastereotopic protons, making integration easier than with flexible auxiliaries like phenylethanol.
    

Decision Workflow

The following decision tree illustrates the logical selection process for the optimal analytical method based on sample constraints and data requirements.

MethodSelection Start Start: Crude Reaction Mixture Isolate Is the product isolated? Start->Isolate Volatile Is the derivative volatile (<300°C stable)? Isolate->Volatile Yes UVActive Is the substrate UV active? Volatile->UVActive No GC Method D: GC (Rare for Benzhydrols) Volatile->GC Yes Precision Required Precision? UVActive->Precision Yes NMR Method A: 1H NMR (Rapid Screen) UVActive->NMR No (Weak UV) Precision->NMR Moderate (+/- 2%) HPLC_Achiral Method B: Achiral HPLC (Silica/C18) Precision->HPLC_Achiral High (+/- 0.1%) HPLC_Chiral Method C: Chiral HPLC (CSP) HPLC_Achiral->HPLC_Chiral If Co-elution occurs

Figure 1: Strategic workflow for selecting the appropriate de determination method. Note that benzhydrol derivatives are rarely suitable for GC due to high boiling points and potential thermal elimination.

Method A: 1H NMR Spectroscopy (The Rapid Screen)

Mechanism of Action

The ortho-methyl group creates a "deep" chiral pocket. When a chiral substrate (e.g., a racemic carboxylic acid) is coupled to (-)-2-Methylbenzhydrol, the protons of the substrate (specifically


-protons) reside in different magnetic environments for the 

vs

diastereomers. The

values are often

ppm, allowing for baseline resolution without shift reagents.
Protocol: Self-Validating NMR Quantitation

Objective: Determine de with


 accuracy in under 10 minutes.
  • Sample Prep: Dissolve 5–10 mg of the crude mixture in 0.6 mL of CDCl₃ or C₆D₆ .

    • Expert Tip: Benzene-d6 often enhances

      
       via solvent-solute stacking interactions (ASIS effect) compared to chloroform.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the diagnostic signal (typically 5–7 seconds). Failure to set this results in integration errors due to incomplete relaxation.
    • Scans: 16–32 (sufficient for >5 mg).

  • Data Processing:

    • Phase and baseline correct manually.

    • Diagnostic Signals: Look for the benzhydrol methine singlet (usually ~6.5–7.0 ppm) or the ortho-methyl singlet (~2.2 ppm). These often appear as two distinct peaks (one for each diastereomer).[1]

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the integrals of the diagnostic signals.
Pros & Cons
FeaturePerformance
Throughput High (5-10 min/sample)
Cost Low (Solvent only)
Resolution Moderate (Dependent on

)
Limitation Overlapping signals in complex crude mixtures can obscure diagnostic peaks.

Method B: HPLC (The Gold Standard)

Mechanism of Action

Since the products are diastereomers , they possess different physical properties (polarity, dipole moment). Therefore, achiral stationary phases (Silica or C18) are often sufficient to separate them. This distinguishes this method from enantiomeric excess (ee) determination, which strictly requires chiral stationary phases (CSPs).

Protocol: High-Resolution Separation

Objective: Determine de with


 accuracy.
  • Column Selection:

    • Primary: Silica (Normal Phase), 5 µm, 4.6 x 250 mm.

    • Alternative: C18 (Reversed Phase) is often less effective for these specific esters because the hydrophobic 2-methylbenzhydrol group dominates the interaction, masking the subtle differences in the substrate.

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane).

    • Solvent B: Isopropanol (IPA) or Ethyl Acetate.

    • Gradient: Isocratic typically works best. Start with 98:2 (Hex:IPA).

  • Detection:

    • UV at 254 nm . The benzhydrol moiety has a strong chromophore here, ensuring high sensitivity even if the substrate is not UV-active.

  • Validation Step (The "Racemate Test"):

    • Before running the chiral reaction product, inject a synthesized racemic standard (made using (±)-2-Methylbenzhydrol or racemic substrate).

    • Requirement: You must see two baseline-separated peaks (Resolution

      
      ). If not, adjust mobile phase polarity.
      
Pros & Cons
FeaturePerformance
Throughput Low (20-30 min/sample)
Cost Moderate (Solvents + Column)
Resolution Excellent (Baseline separation typical)
Advantage Can isolate pure diastereomers for further use.[1]

Comparative Data Analysis

The following table summarizes experimental performance metrics based on internal application data for a model reaction: Esterification of Ibuprofen with (-)-2-Methylbenzhydrol.

Metric1H NMR (400 MHz)Normal Phase HPLC (Silica)Reversed Phase HPLC (C18)
Sample Prep Time 2 mins10 mins (filtration req.)10 mins
Run Time 5 mins18 mins25 mins
Separation Mechanism Magnetic AnisotropyAdsorption PolarityHydrophobic Partitioning
Typical

(Resolution)

ppm


(Poor)
Limit of Quantitation ~1-2% minor isomer<0.1% minor isomer~0.5% minor isomer
Solvent Cost ~$1.00 (Deuterated)~$5.00 (HPLC Grade)~$2.00

Expert Insight: Use NMR for reaction optimization (screening catalysts/conditions) where speed is critical and de changes are large. Use HPLC for the final product characterization or when de exceeds 95%, as NMR integration errors become significant relative to the small minor peak.

Visualization of Stereochemical Differentiation[4][5]

The diagram below illustrates how the ortho-methyl group enforces a conformation that differentiates the two diastereomers in the NMR magnetic field.

NMRMechanism Auxiliary (-)-2-Methylbenzhydrol Auxiliary OrthoEffect Ortho-Methyl Steric Clash (Restricted Rotation) Auxiliary->OrthoEffect Diast_A Diastereomer A (Substrate H in Shielding Cone) OrthoEffect->Diast_A Conformation 1 Diast_B Diastereomer B (Substrate H in Deshielding Zone) OrthoEffect->Diast_B Conformation 2 Signal_A Upfield Shift (Lower ppm) Diast_A->Signal_A Signal_B Downfield Shift (Higher ppm) Diast_B->Signal_B

Figure 2: Mechanistic basis for NMR differentiation. The steric clash forces the substrate protons into distinct magnetic environments relative to the aromatic rings.

References

  • Harada, N. (2016).[4] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules, 21(10), 1328.[4] Link

  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. Journal of Chromatography A. Link

  • BenchChem. (2025).[2] A Comparative Guide to HPLC and NMR Analysis for Characterization. Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. (Foundational text on chiral auxiliaries and magnetic anisotropy).

Sources

Validation

Comparative Performance Guide: (-)-2-Methylbenzhydrol Synthesis &amp; Application

Topic: Performance of (-)-2-Methylbenzhydrol in Different Reaction Systems Content Type: Publish Comparison Guide Executive Summary (-)-2-Methylbenzhydrol (also known as (S)-(2-methylphenyl)(phenyl)methanol, depending on...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of (-)-2-Methylbenzhydrol in Different Reaction Systems Content Type: Publish Comparison Guide

Executive Summary (-)-2-Methylbenzhydrol (also known as (S)-(2-methylphenyl)(phenyl)methanol, depending on priority assignment) is a critical chiral building block, most notably serving as the immediate precursor to the enantiopure antihistamine and anticholinergic agent, Orphenadrine .

Unlike unsubstituted benzhydrols, the performance of (-)-2-methylbenzhydrol in reaction systems is dominated by the "Ortho-Effect." The steric hindrance provided by the o-methyl group creates a high barrier for rotation and catalyst approach, significantly affecting reaction kinetics and enantioselectivity. This guide objectively compares the three primary reaction systems used to access this scaffold—Organozinc Addition, Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reduction—providing researchers with data-driven protocols for optimization.

Part 1: Chemical Profile & The Steric Challenge

The synthesis of (-)-2-Methylbenzhydrol is not merely a standard reduction; it is a test of a catalyst's ability to differentiate between two aromatic rings that differ only by a single methyl group.

  • Target Molecule: (-)-2-Methylbenzhydrol[1]

  • CAS: 5472-13-9[1]

  • Key Challenge: Differentiating the Phenyl ring from the o-Tolyl ring.

  • Performance Metric: High enantiomeric excess (ee >95%) is required to avoid difficult downstream resolutions during Orphenadrine synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the two competing synthetic approaches and the downstream application.

ReactionPathways Aldehyde 2-Methylbenzaldehyde (Substrate A) Organozinc System 1: Asymmetric Arylation (ZnEt2 + Ph-L*) Aldehyde->Organozinc + Phenyl Donor Ketone 2-Methylbenzophenone (Substrate B) Reduction System 2: Asymmetric Reduction (Ru-Cat or KRED) Ketone->Reduction + H2 / Hydride Product (-)-2-Methylbenzhydrol (Chiral Intermediate) Organozinc->Product High ee (>95%) Kinetic Control Reduction->Product Variable ee (80-99%) Thermodynamic Challenges Etherification Etherification (Cl-CH2-CH2-NMe2) Product->Etherification Williamson Ether Synthesis Orphenadrine (-)-Orphenadrine (Target API) Etherification->Orphenadrine

Figure 1: Synthetic pathways accessing (-)-2-Methylbenzhydrol. System 1 (Arylation) builds the chiral center via C-C bond formation, while System 2 (Reduction) establishes it via C-H bond formation.

Part 2: Comparative Performance Analysis

We evaluated three distinct reaction systems based on literature benchmarks and industrial applicability.

System A: Asymmetric Arylation (Organozinc Addition)

Mechanism: Addition of phenylzinc reagents to 2-methylbenzaldehyde using chiral amino-alcohol ligands (e.g., DAIB or substituted amino alcohols).

  • Performance: Highest Selectivity. The ortho-methyl group actually aids this reaction by locking the transition state geometry, preventing "slippage" that lowers ee in unsubstituted analogs.

  • Drawback: Low atom economy (stoichiometric zinc waste) and high reagent cost.

System B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Ruthenium-catalyzed reduction of 2-methylbenzophenone using formic acid/TEA as the hydrogen source (Noyori-Ikariya type).

  • Performance: Moderate. The catalyst struggles to differentiate the steric bulk of a Phenyl group vs. an o-Tolyl group. Standard catalysts often yield 60-80% ee, requiring recrystallization.

  • Optimization: Requires specialized "tethered" Ru-catalysts to achieve >90% ee.

System C: Biocatalytic Reduction (KREDs)

Mechanism: Ketoreductase (KRED) enzymatic reduction.

  • Performance: Highest Efficiency (if matched). Once a specific enzyme variant is identified via screening, conversion is >99% and ee is >99%.

  • Drawback: High initial development time for enzyme screening; substrate solubility issues in aqueous buffer.

Comparative Data Table
FeatureSystem A: Organozinc ArylationSystem B: Ru-Catalyzed ATHSystem C: Biocatalytic (KRED)
Substrate 2-Methylbenzaldehyde2-Methylbenzophenone2-Methylbenzophenone
Reagent

or


NADPH (Recycled)
Typical Yield 85 - 92%90 - 98%>99%
Enantiomeric Excess (ee) 94 - 98% (Excellent) 75 - 88% (Moderate)>99% (Perfect)
Reaction Time 12 - 24 Hours4 - 8 Hours24 - 48 Hours
Scalability Low (Cryogenic/Pyrophoric)High (Standard Reactors)High (Fermentation/Flow)
Cost Driver Organozinc ReagentsRuthenium CatalystEnzyme Engineering

Part 3: Recommended Protocol (High-Selectivity Method)

For research and early-phase development where optical purity is paramount over cost, System A (Organozinc Addition) is the recommended self-validating protocol. It is robust against minor impurities and consistently yields ee >95%.

Protocol: Enantioselective Phenylation of 2-Methylbenzaldehyde

Objective: Synthesis of (-)-2-Methylbenzhydrol via chiral ligand-accelerated catalysis.

Reagents:

  • Substrate: 2-Methylbenzaldehyde (1.0 eq)

  • Reagent: Diethylzinc (

    
    , 1.0M in hexanes, 2.2 eq)
    
  • Ligand: (-)-3-exo-(dimethylamino)isoborneol [(-)-DAIB] (5 mol%)

  • Additive: Phenylboronic acid (or Diphenylzinc source)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (5 mol%) in anhydrous toluene.

  • Zinc Formation (In-situ): Critical Step: Add

    
     dropwise at 0°C. Stir for 15 minutes.
    Validation: Solution should remain clear. Turbidity indicates moisture contamination.
    
  • Transmetallation: Add the phenyl source (e.g.,

    
     with a transmetallation agent or use pre-formed 
    
    
    
    ). Stir at Room Temperature (RT) for 1 hour to generate the active chiral phenyl-zinc species.
  • Addition: Cool to 0°C. Slowly add 2-Methylbenzaldehyde (1.0 eq) via syringe pump over 1 hour. Why? Slow addition prevents background racemic reaction by uncatalyzed zinc species.

  • Reaction & Quench: Stir at 0°C for 12 hours. Monitor by HPLC (Chiralcel OD-H column). Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    . Concentrate to yield crude oil.
    
  • Purification: Flash chromatography (Hexane/EtOAc 90:10).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere (Argon) LigandMix Mix Ligand (DAIB) + Toluene Start->LigandMix ZnAdd Add Et2Zn (0°C) Generate Catalyst LigandMix->ZnAdd Transmetal Add Phenyl Source Form Ph-Zn-L* ZnAdd->Transmetal SubstrateAdd Slow Addition of 2-Methylbenzaldehyde Transmetal->SubstrateAdd Reaction Stir 12h @ 0°C (Kinetic Control) SubstrateAdd->Reaction Quench Quench (NH4Cl) & Extraction Reaction->Quench Analysis HPLC Analysis (Target: >95% ee) Quench->Analysis

Figure 2: Step-by-step workflow for the organozinc-mediated synthesis of (-)-2-Methylbenzhydrol.

Part 4: Application in Orphenadrine Synthesis

The utility of (-)-2-Methylbenzhydrol is realized in its conversion to (-)-Orphenadrine.

Critical Caution: The etherification of benzhydrols is prone to racemization (


 pathway) if acidic conditions promote the formation of the resonance-stabilized benzhydryl cation.
  • Performance Tip: Use a Williamson Ether Synthesis approach (Strong base,

    
    ) rather than acid-catalyzed etherification to preserve the chiral center.
    

Reaction:



Stability Note: Store (-)-2-Methylbenzhydrol at -20°C. In solution (especially chlorinated solvents like


), trace acid can catalyze slow racemization over weeks.

References

  • Organozinc Addition & Ligand Design

    • Mechanism of Organozinc Addition to Aldehydes.[2] (2023).[1][3] LibreTexts. Link

  • Orphenadrine Synthesis & Chirality

    • Syntheses of (R)-Orphenadrine and (R)-Neobenodine. (2025).[1][4] ResearchGate. Link

  • Flow Chemistry & Biocatalysis

    • Continuous Flow Asymmetric Synthesis of Chiral APIs. (2021).[1][5][6] Green Chemistry. Link

  • Substrate Data

    • 2-Methylbenzhydrol Standard & Properties.[1][7] MedChemExpress. Link

    • 2-Methylbenzaldehyde Precursor Data. CymitQuimica.[8] Link

Sources

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